1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRVUNGMWPPWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692938 | |
| Record name | 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174543-78-3 | |
| Record name | 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
CAS Number: 174543-78-3
This technical guide provides a comprehensive overview of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, also known as 1-Cbz-3-methylpiperidine-3-carboxylic acid, is a derivative of piperidine-3-carboxylic acid featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a methyl group at the 3-position. The Cbz group provides stability during synthetic transformations and can be readily removed under specific conditions, making this compound a versatile intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 174543-78-3 |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.32 g/mol |
| Appearance | White to yellow solid |
| Purity | >95% |
| Boiling Point (Predicted) | 440.3 ± 45.0 °C at 760 Torr |
| Density (Predicted) | 1.224 ± 0.06 g/cm³ at 20 °C |
| Refractive Index (Predicted) | 1.556 |
| Storage Conditions | Sealed in a dry place at room temperature (20 to 22 °C) |
Synthesis
The synthesis of this compound typically involves the alkylation of a protected piperidine-3-carboxylic acid precursor. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis via Alkylation
This protocol is adapted from general methods for the C-alkylation of α-amino acid derivatives.
Materials:
-
1-Benzyl 3-methyl piperidine-1,3-dicarboxylate
-
Lithium diisopropylamide (LDA) solution
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Enolate:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-Benzyl 3-methyl piperidine-1,3-dicarboxylate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the cooled solution while stirring. The addition of LDA generates the corresponding lithium enolate. The reaction mixture is typically stirred at this temperature for 1-2 hours.
-
-
Alkylation:
-
To the enolate solution, add methyl iodide (CH₃I) dropwise at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Ester Hydrolysis:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude methylated diester.
-
To the crude diester, add a solution of aqueous sodium hydroxide and an appropriate alcohol (e.g., methanol or ethanol) and stir at room temperature or with gentle heating to hydrolyze the methyl ester.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Purification:
-
After hydrolysis, acidify the reaction mixture with a dilute aqueous HCl solution to a pH of approximately 3-4.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Applications in Drug Discovery
While specific biological activities for this compound are not extensively reported in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Piperidine scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates. The introduction of a methyl group at the 3-position creates a chiral center, which can be crucial for achieving specific and potent interactions with biological targets.
This compound serves as a valuable building block for creating libraries of 3,3-disubstituted piperidine derivatives. These derivatives can be screened for a wide range of biological activities, including but not limited to:
-
Enzyme inhibitors
-
Receptor agonists or antagonists
-
Ion channel modulators
The carboxylic acid functionality allows for further modifications, such as amide bond formation, to introduce diverse chemical groups and explore structure-activity relationships (SAR). The Cbz protecting group can be removed to allow for further functionalization of the piperidine nitrogen.
Diagram 2: Role as a Chemical Building Block
Caption: Potential synthetic pathways utilizing the target compound.
Safety Information
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology leverages common reactions in organic synthesis, including nitrogen protection, alpha-methylation of an ester, and saponification. This document provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthetic workflow to facilitate its application in a laboratory setting.
Synthetic Strategy
The synthesis of the target compound is accomplished through a three-step sequence commencing with the commercially available starting material, ethyl piperidine-3-carboxylate. The synthetic route is outlined as follows:
-
N-Protection: The secondary amine of ethyl piperidine-3-carboxylate is protected with a benzyloxycarbonyl (Cbz) group to prevent its interference in subsequent steps.
-
α-Methylation: The carbon atom alpha to the ester group is deprotonated using a strong, non-nucleophilic base, followed by quenching the resulting enolate with an electrophilic methyl source to introduce the methyl group at the 3-position.
-
Saponification: The ethyl ester of the penultimate intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
To a solution of ethyl piperidine-3-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of diethyl ether and water at 0 °C, is added a base, typically aqueous sodium carbonate or sodium hydroxide (2-3 equivalents). Benzyl chloroformate (1.1-1.2 equivalents) is then added dropwise while maintaining the temperature at 0 °C. The reaction mixture is stirred vigorously and allowed to warm to room temperature over several hours. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. Purification is typically achieved via flash column chromatography.
Step 2: Synthesis of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
In a flame-dried, three-necked flask under an inert atmosphere of argon or nitrogen, a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, n-butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at this temperature to generate lithium diisopropylamide (LDA). A solution of 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (1 equivalent) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. After stirring for 1-2 hours, methyl iodide (1.5-2.0 equivalents) is added, and the reaction is stirred for an additional 2-4 hours at -78 °C. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Step 3: Synthesis of this compound
To a solution of 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (1 equivalent) in a mixture of tetrahydrofuran and water is added an excess of a base, such as lithium hydroxide or sodium hydroxide (3-5 equivalents). The reaction mixture is stirred at room temperature or gently heated to ensure complete hydrolysis of the ester. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to 0 °C and acidified with a dilute strong acid, such as 1M hydrochloric acid, to a pH of approximately 2-3. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes representative quantitative data for each step of the synthesis. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Protection | Ethyl piperidine-3-carboxylate | Benzyl chloroformate, Na₂CO₃ | Dichloromethane/Water | 0 to RT | 4-6 | 85-95 |
| 2 | α-Methylation | 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | LDA, Methyl iodide | THF | -78 | 3-6 | 70-85 |
| 3 | Saponification | 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | LiOH or NaOH | THF/Water | RT to 40 | 12-24 | 90-98 |
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic route to the target compound.
An In-depth Technical Guide on 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
An Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information and provides predicted data based on analogous compounds to support research and development efforts. The guide also touches upon the potential biological significance of this class of compounds, offering a basis for future investigation.
Molecular Structure and Chemical Identifiers
This compound, a derivative of piperidine, is characterized by a benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen, and both a methyl and a carboxylic acid group at the 3-position of the piperidine ring.
Table 1: Chemical Identifiers and Molecular Properties
| Parameter | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 174543-78-3 | [1][2] |
| Molecular Formula | C₁₅H₁₉NO₄ | [1] |
| Molecular Weight | 277.32 g/mol | [1] |
| Isomeric SMILES | CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | White to off-white solid | Based on similar N-Cbz protected amino acids. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Based on the structure having both polar and non-polar moieties. |
| pKa | ~4-5 (for the carboxylic acid) | Typical range for a carboxylic acid. |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on the methylation of the α-carbon to the carboxylic acid of the precursor, 1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid.
Proposed Synthetic Pathway:
The synthesis would likely involve the deprotonation of the α-carbon of the esterified precursor followed by methylation.
References
Technical Guide: Spectroscopic and Synthetic Profile of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the predicted spectroscopic characteristics and a representative synthetic protocol for 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid. Given the absence of comprehensive, publicly available experimental data for this specific molecule, the information herein is compiled from analyses of its structural analogues and established principles of chemical spectroscopy.
Molecular Overview
This compound (Molecular Formula: C₁₅H₁₉NO₄, Molecular Weight: 277.32 g/mol ) is a chiral, non-natural amino acid derivative. Its structure incorporates a piperidine ring, a common scaffold in medicinal chemistry, with a methyl and a carboxylic acid group at the 3-position. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group, a widely used protecting group in peptide synthesis due to its stability and selective removal by catalytic hydrogenolysis. Such compounds are valuable as constrained building blocks in the design of peptidomimetics and other biologically active molecules.[1]
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for the title compound. These predictions are based on the analysis of its constituent functional groups and data from structurally related compounds.
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented in Tables 1 and 2, respectively. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Broad Singlet | 1H | H OOC- |
| ~7.30-7.40 | Multiplet | 5H | Ar-H (Phenyl of Cbz) |
| ~5.15 | Singlet | 2H | -O-CH₂ -Ph |
| ~3.0-4.0 | Multiplet | 4H | Piperidine-CH₂ (positions 2, 6) |
| ~1.5-2.2 | Multiplet | 4H | Piperidine-CH₂ (positions 4, 5) |
| ~1.30 | Singlet | 3H | -CH₃ |
Note: The piperidine ring protons will exhibit complex splitting patterns due to diastereotopicity and conformational heterogeneity.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -C OOH |
| ~155 | N-C (=O)-O |
| ~136 | C -Ar (ipso, Phenyl of Cbz) |
| ~128.5 | C -Ar (ortho, Phenyl of Cbz) |
| ~128.0 | C -Ar (meta, Phenyl of Cbz) |
| ~127.8 | C -Ar (para, Phenyl of Cbz) |
| ~67 | -O-C H₂-Ph |
| ~45-55 | Piperidine-C (positions 2, 6) |
| ~45 | Piperidine-C (position 3) |
| ~25-35 | Piperidine-C (positions 4, 5) |
| ~20-25 | -C H₃ |
Note: The exact chemical shifts of the piperidine carbons can vary significantly depending on the ring conformation.
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[2] The Cbz group also contributes a strong carbonyl absorption.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |
| 3030 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Carbamate) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| 1450-1500 | Medium | C=C stretch (Aromatic ring) |
| 1320-1210 | Strong | C-O stretch (Carboxylic acid/Carbamate) |
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would likely show a prominent [M+H]⁺ or [M-H]⁻ ion. Under electron ionization (EI), characteristic fragmentation would be expected.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 277 | Molecular Ion [M]⁺• |
| 184 | [M - C₇H₅O]⁺ (Loss of benzoyl radical) |
| 172 | [M - C₇H₇ - CO₂]⁺• (Loss of benzyl radical and CO₂) |
| 144 | [M - C₇H₇O₂]⁺ (Loss of benzyloxycarbonyl radical) |
| 108 | [C₇H₈O]⁺• (Benzyl alcohol radical cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: Alpha-cleavage next to the carbonyl group and fragmentation of the piperidine ring are also expected fragmentation pathways.[3]
Experimental Protocols
The following sections provide generalized protocols for the synthesis and spectroscopic characterization of the title compound.
This protocol describes a standard procedure for the N-protection of an amino acid using benzyl chloroformate.
-
Dissolution: Dissolve 3-methylpiperidine-3-carboxylic acid (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (NaOH, 2.2 eq.) to raise the pH to >10.
-
Addition of Protecting Group: While stirring vigorously at 0 °C, slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup:
-
Once the reaction is complete, wash the mixture with a nonpolar solvent like diethyl ether to remove any unreacted Cbz-Cl.
-
Acidify the aqueous layer to a pH of 2-3 with cold 1M hydrochloric acid (HCl).
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, use a standard single-pulse experiment with 16-32 scans.
-
For ¹³C NMR, use a proton-decoupled experiment with 1024 or more scans to achieve an adequate signal-to-noise ratio.[4]
-
-
IR Spectroscopy:
-
Obtain the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly on the ATR crystal and record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the elemental composition.
-
Inject a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid) into the spectrometer.
-
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for the target compound.
References
An In-depth Technical Guide to 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid
This technical guide provides a comprehensive overview of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering available data on its chemical identity, properties, and synthetic considerations.
Chemical Identity and Nomenclature
IUPAC Name: this compound
The structure of this compound features a piperidine ring substituted at the 3-position with both a methyl and a carboxylic acid group. The nitrogen atom of the piperidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group.
Synonyms:
-
1-N-Cbz-3-methylpiperidine-3-carboxylic acid
-
3-Methyl-1,3-piperidinedicarboxylic acid 1-(phenylmethyl) ester
-
CAS Number: 174543-78-3
Physicochemical Properties
The quantitative data available for this compound is summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₄ | [1][2] |
| Molecular Weight | 277.32 g/mol | [1][2] |
| Purity | ≥97% (by HPLC) | [1] |
| Isomeric SMILES | CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | [1] |
Note: Additional physicochemical data such as melting point, boiling point, and solubility for this specific compound are not widely reported in publicly available literature. Data for the related compound without the 3-methyl group, (R)-1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic acid, suggests a melting point of 110-113 °C, but this should be considered for contextual purposes only.[3]
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
The synthesis would likely commence from a suitable piperidine precursor, such as 3-piperidinecarboxylic acid (nipecotic acid). The key steps would involve the protection of the piperidine nitrogen, followed by the introduction of the methyl group at the α-position to the carboxylic acid.
A generalized experimental workflow is outlined below:
-
N-Protection: The secondary amine of a 3-piperidinecarboxylic acid ester (e.g., methyl or ethyl ester) would be protected with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the piperidine derivative with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like dichloromethane or a biphasic system.
-
α-Methylation: The Cbz-protected piperidine-3-carboxylate would then undergo α-methylation. This can be accomplished by treating the ester with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to form the enolate, which is then quenched with an electrophilic methyl source like methyl iodide.
-
Hydrolysis: The final step would involve the saponification of the ester group to yield the desired carboxylic acid. This is typically carried out using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent, followed by acidic workup to protonate the carboxylate.
Below is a conceptual workflow diagram for this proposed synthesis.
Biological Activity and Applications in Drug Development
As of the date of this guide, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways.
However, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of substituents, such as a methyl and a carboxylic acid group at the 3-position, creates a chiral center and provides vectors for further chemical modification.
Compounds of this nature are often synthesized as chiral building blocks or intermediates for the preparation of more complex, biologically active molecules. The Cbz-protecting group is valuable in peptide synthesis and other areas of organic synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenation. Therefore, it is plausible that this compound is utilized as a key intermediate in the synthesis of novel therapeutic agents, although specific examples are not currently documented in readily accessible literature.
Conclusion
This compound is a well-defined chemical entity with potential applications as a synthetic intermediate in drug discovery and development. While detailed experimental protocols and biological activity data are scarce in the public domain, its structural features suggest its utility as a building block for creating more complex molecules with potential therapeutic value. Further research and publication are needed to fully elucidate the properties and applications of this compound.
References
physical and chemical properties of N-Cbz-3-methylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cbz-3-methylpiperidine-3-carboxylic acid, a substituted piperidine derivative, holds significance as a potential building block in medicinal chemistry and drug discovery. Its rigid, non-planar structure, combined with the presence of a protected amine and a carboxylic acid functional group, makes it an attractive scaffold for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide provides a summary of the available physical and chemical properties of N-Cbz-3-methylpiperidine-3-carboxylic acid. However, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable scarcity of detailed experimental data for this specific compound. While basic identifiers and some predicted properties are available, in-depth experimental protocols, extensive spectral characterization, and biological activity data are not widely reported.
Chemical Identity and Physical Properties
N-Cbz-3-methylpiperidine-3-carboxylic acid is a white to off-white solid at room temperature. The Cbz (carboxybenzyl) group serves as a protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions during synthetic transformations. The presence of a methyl group and a carboxylic acid at the 3-position of the piperidine ring introduces a chiral center, meaning the compound can exist as a racemic mixture or as individual enantiomers.
Table 1: Physical and Chemical Properties of N-Cbz-3-methylpiperidine-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 174543-78-3 | |
| Molecular Formula | C₁₅H₁₉NO₄ | |
| Molecular Weight | 277.32 g/mol | |
| Predicted Density | 1.25±0.1 g/cm³ (at 20°C) | |
| Predicted Refractive Index | 1.559 | |
| Purity | >98% (as specified by commercial suppliers) | |
| Moisture Content | <0.5% (as specified by commercial suppliers) |
Note: The density and refractive index are predicted values and have not been experimentally verified in the reviewed literature.
Chemical Synthesis and Experimental Protocols
Due to the absence of a specific published protocol, a generalized workflow for a potential synthetic route is presented below. This is a hypothetical pathway and would require experimental optimization.
The Genesis and Evolution of Piperidine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
An in-depth exploration of the discovery, history, and pharmacological significance of piperidine-3-carboxylic acid derivatives, focusing on their role as modulators of the GABAergic system.
Introduction
Piperidine-3-carboxylic acid, commonly known as nipecotic acid, stands as a cornerstone in the field of neuropharmacology. Its rigid, cyclic structure, bearing a carboxylic acid group, has served as a foundational scaffold for the development of a multitude of derivatives with significant therapeutic potential. These compounds have been instrumental in advancing our understanding of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery and historical development of piperidine-3-carboxylic acid derivatives, their synthesis, pharmacological activity, and structure-activity relationships, with a particular focus on their role as GABA uptake inhibitors.
A Historical Perspective: From a Fungal Lead to Clinical Candidates
The journey of piperidine-3-carboxylic acid derivatives as pharmacological tools began in the mid-1970s. A drug design program, inspired by the structure of muscimol, a constituent of the psychoactive mushroom Amanita muscaria, led to the rational design of (R)-nipecotic acid and guvacine as specific inhibitors of GABA uptake[1]. This was a pivotal moment, as it provided researchers with the tools to dissect the pharmacology of GABA transporters separately from GABA receptors[1].
The initial discovery that nipecotic acid could inhibit the reuptake of GABA into neurons and glial cells opened a new therapeutic avenue for treating neurological disorders characterized by GABAergic dysfunction, such as epilepsy. However, a significant hurdle was the poor ability of nipecotic acid itself to cross the blood-brain barrier[2]. This limitation spurred the development of lipophilic prodrugs and derivatives designed to improve CNS penetration and enhance therapeutic efficacy.
A major breakthrough in this area was the development of Tiagabine ((R)-N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid), a potent and selective GABA transporter 1 (GAT-1) inhibitor.[3] Marketed as an antiepileptic drug, Tiagabine validated the therapeutic potential of targeting GABA uptake and remains a key example of successful drug design based on the piperidine-3-carboxylic acid scaffold.[1][3][4]
The GABAergic Synapse and the Mechanism of Action
To comprehend the significance of piperidine-3-carboxylic acid derivatives, it is essential to understand the GABAergic synapse. GABA, synthesized from glutamate, is released from presynaptic neurons and binds to postsynaptic GABA receptors (GABA-A and GABA-B), leading to an inhibitory signal. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).
Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[4] GAT-1 is the primary transporter responsible for GABA reuptake in the brain. Piperidine-3-carboxylic acid derivatives primarily exert their effects by competitively inhibiting these transporters, particularly GAT-1. By blocking GABA reuptake, these compounds increase the concentration and prolong the presence of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.
Quantitative Analysis of Pharmacological Activity
The inhibitory potency of piperidine-3-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against different GAT subtypes. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: Inhibitory Potency (IC50/pIC50) of Piperidine-3-Carboxylic Acid Derivatives against GABA Transporters
| Compound | GAT-1 | GAT-2 | GAT-3 | GAT-4 | Reference |
| (R)-Nipecotic Acid | 8 µM | - | - | - | [5] |
| Guvacine | 14 µM | - | - | - | [5] |
| Tiagabine | 67 nM (Ki) | - | - | - | [3] |
| Compound 6a¹ | 496-fold > (R)-Nipecotic Acid | - | - | - | [6] |
| rac-8a² | pIC50 = 5.13 ± 0.11 | - | - | - | [7] |
| (S)-SNAP-5114 | - | - | - | Moderate potency | [7] |
| N-Arylalkynyl Derivative³ | pIC50 = 7.72 ± 0.02 | - | - | - | [8] |
¹(R)-1-(2-diarylmethylsulfinyl)ethyl-piperidine-3-carboxylic acid hydrochloride ²Nipecotic acid derivative with a terminal phenyl group on an allenic spacer ³Enantiopure (R)-nipecotic acid derivative with a substituted biphenyl moiety
Table 2: Physicochemical Properties of Key Piperidine-3-Carboxylic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Aqueous Solubility | Reference |
| Nipecotic Acid | C6H11NO2 | 129.16 | - | - | - | [9] |
| Tiagabine | C20H25NO2S2 | 375.55 | - | - | 50-100 mM | [10] |
| GABA | C4H9NO2 | 103.12 | -3.17 | 10.6 | 1300 mg/mL | [11] |
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the potency and selectivity of piperidine-3-carboxylic acid derivatives as GABA uptake inhibitors. Key findings include:
-
Stereochemistry: The (R)-enantiomer of nipecotic acid is generally more potent than the (S)-enantiomer.[1]
-
N-Substitution: The introduction of a lipophilic substituent at the nitrogen atom is crucial for blood-brain barrier penetration and high affinity for GAT-1. The nature and length of this substituent significantly impact potency. For instance, diarylvinyl ether and diaryloxime functionalities linked to the piperidine ring have shown remarkable potency.[3]
-
Spacer: The linker connecting the piperidine ring to the lipophilic moiety plays a critical role. Allenic spacers of specific lengths have been shown to influence inhibitory potency and selectivity.[7]
-
Aromatic Moiety: The substitution pattern on the aromatic rings of the lipophilic side chain can fine-tune the binding affinity. For example, in N-arylalkynyl derivatives, appropriate substitution on the biphenyl moiety significantly increases binding affinity and inhibitory potency.[8]
-
Piperidine Ring Substitution: Modifications to the piperidine ring itself, such as the introduction of substituents at the 4-position, have also been explored, although often with less success in improving potency compared to N-substitution.
Experimental Protocols
Synthesis of Piperidine-3-Carboxylic Acid Derivatives
A variety of synthetic strategies have been developed for piperidine-3-carboxylic acid derivatives. A common approach involves the N-alkylation of a protected piperidine-3-carboxylic acid ester with a suitable electrophile containing the desired lipophilic side chain.
General Synthetic Workflow:
Detailed Method for the Synthesis of (R)-Tiagabine:
The synthesis of (R)-Tiagabine often starts from commercially available (R)-nipecotic acid. A key step is the N-alkylation with a suitable precursor of the 4,4-bis(3-methyl-2-thienyl)-3-butenyl side chain.
A detailed, multi-step synthetic protocol would be presented here in a real whitepaper, including reagents, reaction conditions, and purification methods, based on literature procedures. For the purpose of this example, a high-level description is provided.
In Vitro GABA Uptake Assay
The inhibitory activity of piperidine-3-carboxylic acid derivatives on GABA transporters is typically evaluated using a [³H]GABA uptake assay in cultured cells expressing the specific GAT subtype or in synaptosomal preparations.
Protocol for [³H]GABA Uptake Assay:
-
Cell Culture: HEK-293 cells stably expressing the desired human GAT subtype (e.g., hGAT-1) are cultured to confluency in 96-well plates.
-
Preparation of Solutions:
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Test Compounds: Prepare stock solutions of the piperidine-3-carboxylic acid derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
[³H]GABA Solution: A solution of [³H]GABA of known concentration and specific activity is prepared in the assay buffer.
-
-
Assay Procedure:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate GABA uptake by adding the [³H]GABA solution to each well.
-
Incubate for a short period (e.g., 1-5 minutes) to ensure initial uptake rates are measured.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Measurement of Radioactivity:
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake in the presence of a saturating concentration of a known potent inhibitor (e.g., tiagabine).
-
Subtract the non-specific uptake from all measurements to obtain the specific uptake.
-
Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The discovery and development of piperidine-3-carboxylic acid derivatives have been a testament to the power of rational drug design in neuropharmacology. From the initial lead compound, nipecotic acid, a rich pipeline of potent and selective GABA uptake inhibitors has emerged, culminating in the clinical success of Tiagabine for the treatment of epilepsy. The extensive body of research on these compounds has not only provided valuable therapeutic agents but has also deepened our understanding of the intricate workings of the GABAergic system.
Future research in this area will likely focus on the development of derivatives with improved subtype selectivity, particularly for GAT-2, GAT-3, and BGT-1, to explore their therapeutic potential in a wider range of neurological and psychiatric disorders. Furthermore, the application of novel synthetic methodologies and computational modeling will continue to drive the discovery of next-generation piperidine-3-carboxylic acid derivatives with optimized pharmacokinetic and pharmacodynamic properties. The enduring legacy of this chemical scaffold ensures its continued importance in the quest for novel CNS therapeutics.
References
- 1. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABA synapse as a target for antiepileptic drugs: a historical overview focused on GABA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Properties of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent feature in numerous biologically active compounds, and understanding the physicochemical and conformational properties of its derivatives is crucial for rational drug design. This document consolidates predicted physicochemical parameters, theoretical spectroscopic data, and potential conformational analyses. Additionally, it outlines detailed experimental protocols for the synthesis and characterization of this compound and its analogs, providing a valuable resource for researchers in the field.
Introduction
Piperidine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and natural products. The conformational rigidity of the piperidine ring, combined with the ability to introduce diverse substituents, allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. The title compound, this compound, incorporates several key structural features: a piperidine core, a benzyloxycarbonyl (Cbz) protecting group on the nitrogen, and both a methyl and a carboxylic acid group at the 3-position. The Cbz group is a widely used protecting group in peptide synthesis and organic chemistry, known for its stability and selective removal. The gem-disubstitution at the C3 position introduces a chiral center (unless prepared as a racemate) and influences the conformational preference of the piperidine ring. Derivatives of piperidine-3-carboxylic acid have been investigated for a range of biological activities, including as GABA uptake inhibitors.
Physicochemical Properties
The theoretical physicochemical properties of this compound have been calculated to provide insights into its potential behavior in biological systems and for analytical method development. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉NO₄ | [N/A] |
| Molecular Weight | 277.32 g/mol | [N/A] |
| CAS Number | 174543-78-3 | [N/A] |
| Predicted logP | 1.8 - 2.5 | [N/A] |
| Predicted pKa (Carboxylic Acid) | 3.5 - 4.5 | [N/A] |
| Predicted Polar Surface Area | 66.8 Ų | [N/A] |
| Hydrogen Bond Donors | 1 | [N/A] |
| Hydrogen Bond Acceptors | 4 | [N/A] |
| Rotatable Bonds | 4 | [N/A] |
Conformational Analysis
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. For 3-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The conformational equilibrium is influenced by steric interactions. In the case of this compound, both the methyl and carboxylic acid groups are at the 3-position.
Computational studies on substituted piperidines suggest that the chair conformation is the most stable. The relative orientation of the substituents at the 3-position will be influenced by A-values and potential intramolecular interactions. Generally, bulkier groups prefer the equatorial position to avoid 1,3-diaxial interactions.
Theoretical Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts provide a valuable tool for structural verification. The following tables summarize the predicted chemical shifts for this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| COOH | 10.0 - 12.0 | Broad singlet | Exchangeable with D₂O |
| Ar-H (C₆H₅) | 7.2 - 7.4 | Multiplet | Protons of the benzyl group |
| CH₂ (Benzyl) | 5.1 - 5.3 | Singlet | Methylene protons of the benzyl group |
| Piperidine H2, H6 | 3.0 - 4.2 | Multiplet | Protons adjacent to the nitrogen |
| Piperidine H4, H5 | 1.5 - 2.2 | Multiplet | Ring protons |
| CH₃ | 1.2 - 1.5 | Singlet | Methyl group at C3 |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| COOH | 175 - 180 | Carboxylic acid carbonyl |
| C=O (Cbz) | 155 - 157 | Carbamate carbonyl |
| Ar-C (C₆H₅) | 127 - 137 | Aromatic carbons of the benzyl group |
| CH₂ (Benzyl) | 66 - 68 | Methylene carbon of the benzyl group |
| Piperidine C2, C6 | 45 - 55 | Carbons adjacent to the nitrogen |
| Piperidine C3 | 40 - 45 | Quaternary carbon at the 3-position |
| Piperidine C4, C5 | 20 - 35 | Ring carbons |
| CH₃ | 18 - 25 | Methyl group at C3 |
Mass Spectrometry (MS)
The fragmentation of N-Cbz protected piperidine derivatives in mass spectrometry is influenced by the ionization method. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected. Tandem mass spectrometry (MS/MS) of this precursor ion would likely involve characteristic fragmentation pathways.
Common Fragmentation Pathways:
-
Loss of the Cbz group: A major fragmentation pathway is often the cleavage of the benzyloxycarbonyl group, leading to a fragment corresponding to the piperidine ring.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid moiety is another common fragmentation.
-
Ring cleavage: Fragmentation of the piperidine ring itself can occur, leading to various smaller charged fragments.
Methodological & Application
Application Notes and Protocols for 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the stereocenter at the 3-position and the readily modifiable carboxylic acid and benzyloxycarbonyl (Cbz) protecting group, makes it a versatile starting material for the synthesis of complex, biologically active molecules. This constrained amino acid analog is particularly significant in the development of neurokinin-1 (NK1) receptor antagonists, a class of drugs used for the management of chemotherapy-induced nausea and vomiting, postoperative nausea, and other conditions mediated by the neuropeptide Substance P.
The introduction of a methyl group at the C3 position provides an additional point of diversity and can influence the conformational properties of the final molecule, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
Key Applications
The primary application of this compound lies in its use as a key intermediate for the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists. The piperidine core serves as a scaffold to correctly orient the pharmacophoric elements required for binding to the NK1 receptor.
Signaling Pathway of Substance P and NK1 Receptor Antagonists
Substance P is a neuropeptide that binds to the NK1 receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events, leading to various physiological responses, including the sensation of pain and the induction of emesis. NK1 receptor antagonists competitively block the binding of Substance P, thereby inhibiting these downstream signaling pathways.
Caption: Substance P/NK1 Receptor Signaling Pathway and the Mechanism of NK1 Antagonists.
Experimental Protocols
A common and crucial reaction involving this compound is the formation of an amide bond. This is typically achieved by coupling the carboxylic acid with a primary or secondary amine in the presence of a suitable coupling agent. The following protocol is a representative example for the synthesis of an N-arylmethyl amide derivative, a common structural motif in NK1 receptor antagonists.
Experimental Workflow for Amide Coupling
Caption: General workflow for the synthesis of piperidine carboxamides.
Protocol: Synthesis of (S)-N-(3,5-bis(trifluoromethyl)benzyl)-1-((benzyloxy)carbonyl)-3-methylpiperidine-3-carboxamide
This protocol describes the amide coupling of (S)-1-[(benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid with 3,5-bis(trifluoromethyl)benzylamine.
Materials:
-
(S)-1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
-
3,5-bis(trifluoromethyl)benzylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-1-[(benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF is added 3,5-bis(trifluoromethyl)benzylamine (1.1 eq), followed by DIPEA (3.0 eq).
-
The reaction mixture is stirred for 5 minutes at room temperature.
-
HATU (1.2 eq) is added in one portion, and the reaction is stirred at room temperature for 16 hours.
-
The reaction mixture is diluted with EtOAc and washed successively with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of (S)-N-(3,5-bis(trifluoromethyl)benzyl)-1-((benzyloxy)carbonyl)-3-methylpiperidine-3-carboxamide.
| Parameter | Value |
| Reactants | |
| (S)-1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid | 1.0 eq |
| 3,5-bis(trifluoromethyl)benzylamine | 1.1 eq |
| HATU | 1.2 eq |
| DIPEA | 3.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Product | |
| Yield | ~85-95% |
| Purity (by HPLC) | >95% |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80 (s, 1H), 7.65 (s, 2H), 7.40-7.25 (m, 5H), 6.50 (br t, 1H), 5.15 (s, 2H), 4.60 (d, 2H), 3.8-3.2 (m, 4H), 2.0-1.5 (m, 4H), 1.20 (s, 3H). |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₂₅H₂₆F₆N₂O₃, found. |
Note: The characterization data provided is a representative example and may vary slightly based on experimental conditions and the specific stereoisomer used.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex pharmaceutical agents, particularly NK1 receptor antagonists. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their drug discovery and development efforts. The ability to readily form amide bonds, coupled with the inherent stereochemistry and conformational rigidity of the piperidine scaffold, allows for the systematic exploration of chemical space and the optimization of lead compounds.
Synthetic Routes for the Production of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of derivatives of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, a key building block in the development of various pharmaceutical agents. The synthetic strategy involves a three-step process starting from the commercially available ethyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate. The key transformations include the introduction of a methyl group at the 3-position via enolate alkylation, followed by ester hydrolysis to yield the final carboxylic acid. Further derivatization of the carboxylic acid is also discussed.
Synthetic Workflow Overview
The overall synthetic pathway is depicted below. The process begins with the deprotonation of ethyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate to form a lithium enolate, which is then alkylated with methyl iodide. The resulting ester is subsequently hydrolyzed under basic conditions to afford the target carboxylic acid. This carboxylic acid can then be used in subsequent reactions to produce a variety of derivatives, such as amides, by coupling with different amines.
Caption: Synthetic workflow for this compound and its derivatives.
Experimental Protocols
Synthesis of Ethyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate
This protocol describes the α-methylation of ethyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate using lithium diisopropylamide (LDA) as the base.[1][2]
Materials:
-
Ethyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.
-
Enolate formation: In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the ester solution via cannula or syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add methyl iodide (1.5 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate.
Synthesis of this compound
This protocol details the saponification of the ethyl ester to the corresponding carboxylic acid.[3]
Materials:
-
Ethyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis: Dissolve ethyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v). To this solution, add lithium hydroxide (2.0-3.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. Extract the product with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid or viscous oil. The product can be further purified by recrystallization if necessary.
Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxamide Derivatives
This protocol provides a general method for the amidation of the carboxylic acid with a primary or secondary amine using a coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other suitable coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0-3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps. Note that yields are highly dependent on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | α-Methylation | LDA, Methyl Iodide | THF | -78 | 2-4 | 70-85 |
| 2 | Ester Hydrolysis | LiOH | THF/H₂O | Room Temp. | 2-6 | 85-95 |
| 3 | Amidation | HATU, DIPEA, Amine | DMF | Room Temp. | 4-12 | 60-90 |
Logical Relationships in Synthesis
The synthesis of the target molecule and its derivatives follows a logical progression of functional group transformations. The relationships between the key steps are illustrated in the diagram below.
Caption: Logical flow of the synthetic and derivatization steps.
These protocols provide a robust foundation for the synthesis and derivatization of this compound. Researchers are encouraged to optimize reaction conditions based on their specific substrates and desired scale. Standard laboratory safety practices should be followed at all times.
References
Application Note and Protocol for the Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines the N-protection of 3-methylpiperidine-3-carboxylic acid using benzyl chloroformate.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of N-Cbz protected amino acids, which serves as a representative expectation for the described protocol. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
| Parameter | Value | Notes |
| Starting Material | 3-Methylpiperidine-3-carboxylic acid | Commercially available or synthesized separately. |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | Typically used in slight excess (1.1-1.2 equivalents). |
| Base | Sodium Bicarbonate (NaHCO₃) | Used to maintain basic pH and neutralize HCl byproduct. |
| Solvent | Dioxane/Water or THF/Water | A biphasic system is common for Schotten-Baumann reactions. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature. |
| Reaction Time | 2-12 hours | Monitored by TLC until completion. |
| Typical Yield | 85-95% | Yields can be high for this type of reaction. |
| Purity | >95% | Achievable after standard purification techniques. |
| Molecular Formula | C₁₅H₁₉NO₄ | |
| Molecular Weight | 277.31 g/mol |
Experimental Protocol
This protocol details the N-protection of 3-methylpiperidine-3-carboxylic acid with a benzyloxycarbonyl (Cbz) group.
Materials:
-
3-Methylpiperidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 3-methylpiperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. The total solvent volume should be sufficient to fully dissolve the starting material.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
-
Addition of Benzyl Chloroformate: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture. The Cbz-Cl is often diluted in a small amount of dioxane before addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the reaction mixture with diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The product should precipitate out of the solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Safety Precautions: Benzyl chloroformate is corrosive and lachrymatory; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for the N-Cbz protection of 3-methylpiperidine-3-carboxylic acid.
Application Notes: 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective antagonists for G-protein coupled receptors, such as the neurokinin-1 (NK1) and C-C chemokine receptor type 5 (CCR5). The rigid piperidine scaffold, combined with the stereocenter at the 3-position and orthogonal protecting groups (Cbz and carboxylic acid), provides a versatile platform for the construction of complex, biologically active molecules. These molecules have shown therapeutic potential in a range of diseases, including chemotherapy-induced nausea and vomiting, inflammatory conditions, and HIV-1 infection.
Application in the Synthesis of NK1 Receptor Antagonists
The neurokinin-1 (NK1) receptor is the preferred receptor for the neuropeptide Substance P. Antagonism of the NK1 receptor has been a successful strategy for the treatment of chemotherapy-induced emesis. The piperidine core of this compound serves as a key structural element in a number of potent NK1 receptor antagonists. The synthesis of these antagonists typically involves the coupling of the carboxylic acid moiety with a suitable amine, followed by further functionalization.
Signaling Pathway of NK1 Receptor
Caption: Simplified signaling pathway of the NK1 receptor and its inhibition by antagonists.
Experimental Protocol: Synthesis of a Piperidine-Based NK1 Receptor Antagonist Precursor
This protocol describes a general procedure for the amide coupling of this compound with a model amine, a key step in the synthesis of many NK1 receptor antagonists.
Materials:
-
This compound
-
2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine (1.1 eq) in anhydrous DCM, followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide.
Quantitative Data (Representative):
| Step | Product | Yield (%) | Purity (%) |
| Amide Coupling | Benzyl 3-((2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethyl)carbamoyl)-3-methylpiperidine-1-carboxylate | 85-95 | >95 (HPLC) |
| Cbz Deprotection | N-(2-(3,5-bis(trifluoromethyl)phenyl)-N-methylethyl)-3-methylpiperidine-3-carboxamide | 90-98 | >98 (HPLC) |
Application in the Synthesis of CCR5 Receptor Antagonists
The CCR5 receptor is a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. Small molecule antagonists of CCR5, such as Maraviroc, have been developed as effective antiretroviral agents. The 3-substituted piperidine motif is a common feature in many CCR5 antagonists, and this compound can serve as a precursor to key intermediates in their synthesis.
Experimental Workflow for CCR5 Antagonist Synthesis
Caption: General synthetic workflow for a CCR5 antagonist using the target starting material.
Experimental Protocol: Synthesis of a Piperidine-3-carboxamide Intermediate for CCR5 Antagonists
This protocol outlines the synthesis of a key piperidine-3-carboxamide intermediate, which can be further elaborated to generate various CCR5 antagonists.
Materials:
-
This compound
-
4-Fluoroaniline
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10 wt%)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
Procedure:
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) and 4-fluoroaniline (1.1 eq) in anhydrous DMF, add TEA (3.0 eq).
-
Cool the mixture to 0 °C and add BOP reagent (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into saturated aqueous sodium chloride solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (ethyl acetate/hexane) to yield benzyl 3-((4-fluorophenyl)carbamoyl)-3-methylpiperidine-1-carboxylate.
Step 2: Cbz Deprotection
-
Dissolve the product from Step 1 in methanol.
-
Add palladium on carbon (10 wt% on a dry basis, ~10 mol%).
-
Stir the suspension under an atmosphere of hydrogen (balloon pressure) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain N-(4-fluorophenyl)-3-methylpiperidine-3-carboxamide.
Quantitative Data (Representative):
| Step | Product | Yield (%) | Purity (%) |
| Amide Formation | Benzyl 3-((4-fluorophenyl)carbamoyl)-3-methylpiperidine-1-carboxylate | 80-90 | >95 (NMR) |
| Deprotection | N-(4-fluorophenyl)-3-methylpiperidine-3-carboxamide | 92-99 | >98 (NMR) |
Conclusion
This compound is a key synthetic intermediate that enables the construction of a variety of bioactive molecules. The protocols and data presented herein provide a foundation for researchers to utilize this versatile building block in the development of novel therapeutics targeting the NK1 and CCR5 receptors, among others. The strategic use of this chiral synthon allows for the efficient and stereocontrolled synthesis of complex piperidine-containing drug candidates.
Application Notes and Protocols for the Analytical Characterization of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid. The methodologies described herein are essential for confirming the identity, purity, and structural integrity of this compound, which is a key intermediate in pharmaceutical synthesis.
Overview of Analytical Methods
A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Elemental Analysis to determine the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for the protons and carbons in the molecule. These predictions are based on the analysis of similar structures and established chemical shift libraries. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad s | 1H |
| Aromatic (C₆H₅) | 7.25 - 7.40 | m | 5H |
| Benzylic (-CH₂-) | 5.0 - 5.2 | s | 2H |
| Piperidine Ring Protons | 1.4 - 3.8 | m | 8H |
| Methyl (-CH₃) | 1.1 - 1.3 | s | 3H |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-COOH) | 175 - 178 |
| Carbamate Carbonyl (-OCON-) | 154 - 156 |
| Aromatic (C₆H₅) | 127 - 137 |
| Benzylic (-CH₂-) | 65 - 67 |
| Piperidine C3 | 45 - 48 |
| Piperidine Ring Carbons | 20 - 55 |
| Methyl (-CH₃) | 18 - 22 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 14 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 200 ppm
-
NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. A reverse-phase HPLC method is suitable for this compound.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
HPLC Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm |
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Application Note: HPLC Purification of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC). It covers both achiral (reversed-phase) and chiral separation methods, essential for ensuring the chemical and enantiomeric purity of the compound.
Introduction
This compound is a chiral synthetic intermediate commonly used in the development of pharmaceutical compounds. Its purity is critical for the success of subsequent synthetic steps and the biological activity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of such molecules.[1][2] This application note outlines two primary HPLC-based methods: a reversed-phase method for assessing chemical purity and a chiral separation method to resolve and quantify enantiomers. The control of enantiomeric purity is a crucial aspect of drug development and is often a regulatory requirement.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.32 g/mol |
| Structure | |
|
| |
| General Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. |
Note: The presence of the benzyloxycarbonyl group provides a UV chromophore, facilitating detection by UV spectrophotometry.
Experimental Protocols
Method 1: Reversed-Phase HPLC for Chemical Purity Analysis
This method is designed to separate the target compound from reaction byproducts and impurities.
Table 1: Reversed-Phase HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water. |
Protocol:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample onto the column.
-
Chromatographic Run: Execute the gradient elution as detailed in Table 1.
-
Data Analysis: Integrate the peaks in the resulting chromatogram to determine the purity of the target compound.
Method 2: Chiral HPLC for Enantiomeric Separation
Due to the presence of a chiral center at the 3-position of the piperidine ring, separating the enantiomers is crucial.[1][2] Chiral stationary phases (CSPs) are employed for this purpose.[2] Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.
Table 2: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 80:20 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of the mobile phase. |
Protocol:
-
System Preparation: Equilibrate the chiral HPLC system with the isocratic mobile phase until a stable baseline is observed.
-
Sample Injection: Inject 10 µL of the prepared sample.
-
Chromatographic Run: Perform the isocratic elution for a sufficient time to allow for the separation and elution of both enantiomers.
-
Data Analysis: Determine the enantiomeric excess (e.e.) by calculating the relative peak areas of the two enantiomers.
Workflow Diagrams
The following diagrams illustrate the logical workflows for the HPLC purification processes.
Caption: Workflow for Reversed-Phase HPLC Purification.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The protocols described provide a robust starting point for the HPLC purification and analysis of this compound. The reversed-phase method is suitable for general purification and purity assessment, while the chiral method is essential for determining the enantiomeric composition. Method optimization, particularly of the mobile phase composition and gradient, may be necessary to achieve the desired resolution and purity for specific sample matrices.
References
Application Note and Protocol for the Large-Scale Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, a valuable building block in the development of various pharmaceutical agents. The described synthetic route is designed for scalability and efficiency, starting from commercially available ethyl nipecotate. The process involves a three-step sequence: N-protection of the piperidine ring, methylation at the C3-position, and subsequent hydrolysis of the ester to yield the final carboxylic acid. This protocol includes quantitative data, detailed experimental procedures, and a workflow diagram to ensure reproducibility and successful implementation in a laboratory or pilot plant setting.
Introduction
Substituted piperidine carboxylic acids are important structural motifs found in a wide range of biologically active molecules. Specifically, this compound serves as a key intermediate in the synthesis of various therapeutic candidates, including enzyme inhibitors and receptor modulators. The development of a robust and scalable synthetic process for this compound is therefore of significant interest to the pharmaceutical industry. This application note outlines a reliable three-step synthesis suitable for large-scale production.
Overall Synthetic Scheme
The synthesis commences with the protection of the secondary amine of ethyl 3-piperidinecarboxylate with a benzyloxycarbonyl (Cbz) group. The resulting N-protected ester is then methylated at the 3-position via enolate formation. The final step involves the hydrolysis of the ethyl ester to afford the desired this compound.
Figure 1: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, based on a representative laboratory-scale batch. These parameters can be adapted for larger-scale production with appropriate engineering controls.
| Step | Reaction | Starting Material (Amount) | Key Reagents (Equivalents) | Solvent (Volume) | Temperature (°C) | Time (h) | Yield (%) | Product Purity (by HPLC) |
| 1 | N-Cbz Protection | Ethyl 3-piperidinecarboxylate (157 g, 1.0 mol) | Benzyl chloroformate (1.1 eq), NaHCO₃ (1.5 eq) | Dichloromethane/Water (2 L / 1 L) | 0 to 25 | 4 | 95 | >98% |
| 2 | C3-Methylation | Ethyl 1-[(benzyloxy)carbonyl]piperidine-3-carboxylate (291 g, 1.0 mol) | LDA (1.1 eq), Methyl iodide (1.2 eq) | Tetrahydrofuran (3 L) | -78 to 0 | 3 | 85 | >97% |
| 3 | Ester Hydrolysis | Ethyl 1-[(benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylate (305 g, 1.0 mol) | LiOH·H₂O (1.5 eq) | Tetrahydrofuran/Water (2 L / 1 L) | 25 | 6 | 92 | >99% |
Experimental Protocols
Materials and Equipment:
-
All reagents and solvents should be of appropriate industrial grade and used as received.
-
Reactions should be carried out in appropriately sized glass-lined or stainless-steel reactors equipped with mechanical stirring, temperature control (heating/cooling jackets), and inert atmosphere capabilities (e.g., nitrogen or argon).
-
Standard laboratory and production-scale work-up and purification equipment (e.g., separatory funnels, rotary evaporators, filtration apparatus, crystallization vessels) are required.
Step 1: Synthesis of Ethyl 1-[(benzyloxy)carbonyl]piperidine-3-carboxylate
This step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.
Figure 2: Workflow for the N-Cbz protection of ethyl 3-piperidinecarboxylate.
Procedure:
-
To a suitable reactor, charge ethyl 3-piperidinecarboxylate (1.0 eq), dichloromethane (DCM, ~10 volumes), and a solution of sodium bicarbonate (1.5 eq) in water (~5 volumes).
-
Cool the stirred biphasic mixture to 0-5 °C.
-
Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 4 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, stop the stirring and separate the organic layer.
-
Wash the organic layer with brine (2 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 1-[(benzyloxy)carbonyl]piperidine-3-carboxylate as a colorless to pale yellow oil.
Step 2: Synthesis of Ethyl 1-[(benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylate
This step involves the alpha-methylation of the N-Cbz protected piperidine-3-carboxylate.
Figure 3: Workflow for the C3-methylation of the N-Cbz protected ester.
Procedure:
-
Charge a reactor with anhydrous tetrahydrofuran (THF, ~5 volumes) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF to the reactor.
-
To this cooled solution, add a solution of ethyl 1-[(benzyloxy)carbonyl]piperidine-3-carboxylate (1.0 eq) in anhydrous THF (~5 volumes) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) to the reaction mixture.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1.5 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Figure 4: Workflow for the hydrolysis of the ethyl ester.
Procedure:
-
In a reactor, dissolve ethyl 1-[(benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylate (1.0 eq) in a mixture of THF (~7 volumes) and water (~3 volumes).
-
To this solution, add lithium hydroxide monohydrate (1.5 eq).
-
Stir the mixture at room temperature (20-25 °C) for 6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to 0-5 °C and acidify to a pH of approximately 2-3 with 1M hydrochloric acid.
-
Extract the product into ethyl acetate (3 x 5 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.
-
For higher purity, the solid can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes.
Safety Considerations
-
Benzyl chloroformate is corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Lithium diisopropylamide (LDA) is a pyrophoric reagent. It should be handled under an inert atmosphere and with extreme caution.
-
Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a fume hood with appropriate PPE.
-
Standard safety procedures for handling flammable solvents and corrosive acids and bases should be followed throughout the synthesis.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The procedures are well-defined, and the use of readily available starting materials and reagents makes this an economically viable route for industrial production. The provided data and workflows are intended to facilitate the successful implementation of this synthesis by researchers and professionals in the field of drug development.
Application Notes and Protocols for the Incorporation of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid is a unique cyclic, Cα-tetrasubstituted amino acid analogue. Its rigid piperidine backbone can induce specific secondary structures, like β-turns, in peptides, while the gem-dimethyl group at the α-carbon provides steric hindrance that can protect against enzymatic degradation.
However, this steric hindrance also presents a significant challenge during peptide synthesis, often leading to slow and incomplete coupling reactions.[1] This document provides detailed application notes and protocols for the efficient incorporation of this sterically hindered amino acid into peptide chains, drawing upon established methods for similar challenging building blocks.
Key Considerations for Peptide Synthesis
The primary obstacle in utilizing this compound is the steric bulk around the carboxylic acid and the secondary amine of the piperidine ring. This necessitates the use of highly reactive coupling reagents to overcome the reduced nucleophilicity of the reacting partners and achieve efficient amide bond formation.[2]
Coupling Reagents: Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) may prove insufficient.[3] More potent uronium/aminium or phosphonium salt-based reagents are recommended.[2][4]
Synthesis Strategy: Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable. SPPS is often preferred for its ability to use a large excess of reagents to drive difficult coupling reactions to completion.[5][6] The Fmoc/tBu strategy is the most common approach in modern SPPS.[7]
Data Presentation
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of key coupling reagents in such contexts.
| Coupling Reagent | Activating Additive | Base | Typical Coupling Time | General Coupling Efficiency for Hindered Residues | Notes |
| HATU | (HOAt) | DIPEA/Collidine | 1-4 hours | High | Generally the most effective for sterically hindered couplings. Minimizes racemization.[2][8] |
| HBTU | (HOBt) | DIPEA/NMM | 2-6 hours | Moderate to High | A common and effective reagent, though may be less efficient than HATU for the most challenging couplings.[4] |
| PyBOP | (HOBt) | DIPEA/NMM | 2-6 hours | Moderate to High | A phosphonium-based reagent with similar efficiency to HBTU, avoiding carcinogenic byproducts of its predecessor, BOP.[4][9] |
| PyAOP | (HOAt) | DIPEA | 2-6 hours | High | Particularly effective for coupling N-methylated and other sterically demanding amino acids.[3] |
Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; HOAt: 1-Hydroxy-7-azabenzotriazole; HOBt: 1-Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine.
Experimental Protocols
The following protocols describe the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU Coupling
This protocol outlines a single coupling cycle for incorporating the title compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
SPPS reaction vessel
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes in an SPPS reaction vessel.[10]
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[10]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Activation and Coupling of this compound:
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 2-6 hours. Due to the steric hindrance, a longer coupling time is recommended. A double coupling (repeating the coupling step) may be necessary for difficult sequences.[1]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[1] The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage from Resin and Deprotection of the Cbz Group
A. Cleavage from Resin:
This procedure is for a standard acid-labile resin (e.g., Rink Amide or Wang resin).
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Incubate at room temperature for 2-4 hours with occasional swirling.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide under vacuum.[4]
B. Cbz Group Deprotection (Post-Cleavage):
The Cbz group is stable to TFA and will remain on the piperidine nitrogen after cleavage. It can be removed by catalytic hydrogenolysis.
Materials:
-
Cbz-protected peptide
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas supply
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon) at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.
Caption: Workflow of a single Fmoc-SPPS cycle for incorporating a Cbz-protected amino acid.
Conclusion
The successful incorporation of this compound into peptide sequences requires careful consideration of the steric hindrance posed by this unique amino acid. The use of potent coupling reagents, such as HATU, in conjunction with optimized reaction times is crucial for achieving high yields and purity. The protocols and data presented herein provide a robust framework for researchers to effectively utilize this valuable building block in the design and synthesis of novel, conformationally constrained peptides for drug discovery and development.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Scholarly Commons - Research & Creativity Showcase: Solid Phase Peptide Synthesis of AC3 and CA3 [scholarlycommons.pacific.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and common synthetic route starts from commercially available piperidine-3-carboxylic acid. The synthesis involves three key steps: 1) Esterification of the carboxylic acid to prevent side reactions. 2) N-protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group. 3) α-Methylation of the ester at the C-3 position. 4) Hydrolysis of the ester to yield the final carboxylic acid.
Q2: Why is it necessary to protect the piperidine nitrogen?
A2: The secondary amine in the piperidine ring is nucleophilic and can interfere with subsequent reactions, particularly the methylation step. Protecting the nitrogen with a Cbz group ensures that reactions proceed at the desired positions and prevents unwanted side reactions involving the nitrogen atom.[1] The Cbz group is stable under a range of reaction conditions and can be selectively removed later if required.[1]
Q3: What are the critical parameters for the N-Cbz protection step?
A3: The N-Cbz protection is typically carried out using benzyl chloroformate (Cbz-Cl) under basic conditions.[2] It is crucial to control the pH of the reaction mixture, usually between 8 and 10.[2] A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization if the starting material is chiral.[2]
Q4: What challenges can be expected during the methylation step?
A4: The α-methylation of the ester at the C-3 position can be challenging. Incomplete reaction, leading to low yields, and di-alkylation are potential issues. The choice of a suitable base and methylating agent is critical for the success of this step. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to generate the enolate for alkylation.
Q5: How can the final product be purified?
A5: Purification of the final product, an N-Cbz protected amino acid, can often be achieved through precipitation and recrystallization. After hydrolysis of the ester, the reaction mixture is typically acidified, causing the carboxylic acid to precipitate.[3] The collected solid can then be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to achieve high purity.[3]
Troubleshooting Guides
Issue 1: Low Yield in N-Cbz Protection Step
| Possible Cause | Troubleshooting Suggestion |
| Decomposition of Benzyl Chloroformate (Cbz-Cl) | Ensure the reaction is performed at a low temperature (e.g., 0 °C) and that the pH is maintained in the optimal range (8-10).[2] Use fresh, high-quality Cbz-Cl. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a slight excess of Cbz-Cl. Ensure adequate mixing. |
| Loss of Product During Workup | During the aqueous workup, ensure the pH is carefully adjusted to precipitate the product completely.[3] Wash the precipitate with cold water to minimize dissolution.[3] |
Issue 2: Poor Conversion or Side Products in Methylation Step
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Enolate Formation | Use a strong, non-nucleophilic base like LDA. Ensure anhydrous reaction conditions as LDA is highly reactive with water. Add the base slowly at a low temperature (e.g., -78 °C) to ensure complete deprotonation before adding the methylating agent. |
| Di-alkylation | Use a stoichiometric amount of the base and methylating agent. Add the methylating agent slowly at a low temperature to control the reaction. |
| Low Reactivity of Methylating Agent | Methyl iodide is a common and reactive methylating agent. Ensure it is fresh and not decomposed. |
Issue 3: Incomplete Ester Hydrolysis
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC. If the starting material is still present, prolong the reaction time or slightly increase the temperature. |
| Reversibility of the Reaction (for acidic hydrolysis) | If using acidic conditions, ensure a large excess of water is used to drive the equilibrium towards the products.[4][5] |
| Base-promoted Hydrolysis Issues | For base-promoted hydrolysis (saponification), ensure at least a stoichiometric amount of base is used.[4][5] |
Experimental Protocols
A generalized synthetic workflow is presented below. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis of the target compound.
References
Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I address them?
Low yields can arise from several factors throughout the synthetic process. A systematic approach to troubleshooting is essential. The most common synthesis involves the protection of 3-methylpiperidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl).
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material is consumed. Consider extending the reaction time or moderately increasing the temperature.
-
-
Poor Quality of Starting Materials: Impurities in the 3-methylpiperidine-3-carboxylic acid or the Cbz-Cl can lead to side reactions and lower yields.
-
Solution: Ensure the purity of your starting materials. Use freshly opened or purified reagents whenever possible.
-
-
Suboptimal Reaction pH: The reaction is sensitive to pH. An incorrect pH can lead to side reactions or prevent the reaction from proceeding.
-
Solution: Maintain the pH of the reaction mixture in the optimal range, typically between 8-10, for the acylation of the piperidine nitrogen. Use a suitable base like sodium carbonate or sodium bicarbonate to control the pH.
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of the corresponding benzyl ester.
-
Solution: Control the reaction temperature, as higher temperatures can promote side reactions. The slow, dropwise addition of benzyl chloroformate can also help minimize side product formation.
-
-
Issues During Work-up and Purification: The product can be lost during the extraction and purification steps.
-
Solution: Carefully optimize the work-up procedure. Ensure the pH is adjusted correctly during the aqueous washes to minimize the solubility of the product in the aqueous layer. For purification, column chromatography on silica gel is often employed; ensure the correct eluent system is used to achieve good separation.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible byproducts?
Multiple spots on a TLC plate indicate the presence of impurities or byproducts. In the synthesis of this compound, common byproducts may include:
-
Unreacted Starting Material: The presence of 3-methylpiperidine-3-carboxylic acid.
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate.
-
Dibenzyl Carbonate: Formed from the reaction of benzyl chloroformate with the base.
-
Over-alkylation Products: While less common in this specific reaction, it's a possibility in related syntheses.
To identify these byproducts, you can use co-spotting with authentic samples of the suspected impurities on the TLC plate. LC-MS analysis can also provide valuable information on the molecular weights of the byproducts, aiding in their identification.
Q3: How can I improve the purity of my final product?
If your final product is not pure, consider the following purification strategies:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Column Chromatography: Flash column chromatography using silica gel is a common method for purifying carboxylic acids. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.
-
Acid-Base Extraction: An acid-base extraction during the work-up can effectively remove neutral and basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution to remove any basic impurities, followed by a wash with a dilute basic solution to convert the carboxylic acid product into its salt, which will move to the aqueous layer. The aqueous layer can then be separated, re-acidified, and the pure product extracted with an organic solvent.
Data Presentation
The following table summarizes the hypothetical effect of different bases and solvents on the yield of the reaction. This data is illustrative and serves to highlight the importance of optimizing reaction conditions.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaHCO₃ (2.0) | Dioxane/Water (1:1) | 0 to RT | 12 | 75 |
| 2 | Na₂CO₃ (2.0) | Dioxane/Water (1:1) | 0 to RT | 12 | 85 |
| 3 | K₂CO₃ (2.0) | Dioxane/Water (1:1) | 0 to RT | 12 | 82 |
| 4 | NaOH (2.0) | Dioxane/Water (1:1) | 0 to RT | 12 | 60 |
| 5 | Na₂CO₃ (2.0) | Acetone/Water (1:1) | 0 to RT | 12 | 78 |
| 6 | Na₂CO₃ (2.0) | THF/Water (1:1) | 0 to RT | 12 | 80 |
Note: This data is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Synthesis of this compound
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 3-methylpiperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Addition of Base: Add sodium carbonate (2.0 eq) to the solution and stir until it is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up:
-
Quench the reaction by adding water.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.
-
Acidify the aqueous layer to a pH of 2-3 with a dilute HCl solution.
-
Extract the product with ethyl acetate (3 x).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: A logical workflow for troubleshooting low synthesis yield.
Technical Support Center: Purification of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification challenges with 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent handling. These may include:
-
Unreacted starting materials: 3-Methylpiperidine-3-carboxylic acid and benzyl chloroformate.
-
By-products of the Cbz-protection reaction: Benzyl alcohol, formed from the decomposition of benzyl chloroformate.
-
Diastereomers: If the starting 3-methylpiperidine-3-carboxylic acid was a racemic mixture, the final product will be a mixture of diastereomers which may be difficult to separate.
-
Over-alkylation products: Though less common, reaction at the carboxylic acid moiety is a possibility.
-
Residual solvents: Solvents used in the reaction or initial work-up.
Q2: My purified product appears as an oil or fails to crystallize. What could be the issue?
A2: The presence of impurities, such as benzyl alcohol or residual solvents, can significantly lower the melting point of the compound and inhibit crystallization, causing it to "oil out". The N-Cbz protecting group generally aids in the crystallization of amino acids, but the presence of the methyl group on the piperidine ring can introduce conformational complexities that may hinder the formation of a stable crystal lattice.[1] Inadequate removal of even small amounts of impurities can disrupt this process. Additionally, using a solvent in which the compound is too soluble will prevent precipitation upon cooling.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and identifying impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., carbamate, carboxylic acid).[3]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product Loss During Extraction: | During aqueous work-up, ensure the pH is adjusted correctly to precipitate the carboxylic acid. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will maximize recovery. |
| Incomplete Crystallization: | If recrystallizing, ensure the solution is sufficiently concentrated and cooled to a low enough temperature to maximize crystal formation. The use of a co-solvent system may be necessary.[4] |
| Adsorption on Silica Gel: | During column chromatography, carboxylic acids can streak or irreversibly bind to the silica. Pre-treating the silica gel or adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent can mitigate this. |
| Decomposition: | Although the Cbz group is generally stable, prolonged exposure to harsh acidic or basic conditions during work-up or purification should be avoided. |
Issue 2: Product Contamination
| Possible Cause | Suggested Solution |
| Residual Benzyl Alcohol: | Benzyl alcohol is a common by-product and can be difficult to remove due to its relatively high boiling point. A thorough aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the work-up can help remove it. If it persists, column chromatography is effective. |
| Unreacted Starting Material: | Unreacted 3-methylpiperidine-3-carboxylic acid can be removed by washing the organic layer with a dilute acidic solution. Unreacted benzyl chloroformate can be removed by washing with a dilute basic solution. |
| Diastereomers Present: | If the starting material was racemic, the product will be a mixture of diastereomers. Separation may be possible by careful column chromatography, potentially using a specialized stationary phase or by converting the carboxylic acid to a diastereomeric salt with a chiral amine, followed by separation via crystallization and then liberation of the desired enantiomer. |
Experimental Protocols
Recrystallization Protocol
Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical. For N-Cbz protected amino acids, solvent systems like ethanol/water or ethyl acetate/hexane are often effective.[5]
1. Single-Solvent Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
2. Two-Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of a "good" solvent (a solvent in which it is readily soluble, e.g., ethyl acetate).
-
While the solution is warm, add a "poor" solvent (a solvent in which the product is insoluble, e.g., hexane) dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly, followed by cooling in an ice bath.
-
Collect and dry the crystals as described above.
Column Chromatography Protocol
Flash column chromatography is useful for separating the target compound from more polar or less polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent streaking of the carboxylic acid, 0.1-1% acetic acid can be added to the mobile phase.[6]
-
Procedure:
-
Prepare the column by packing the silica gel in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Summary
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization | >98% | 60-85% | Highly dependent on the initial purity of the crude product. |
| Column Chromatography | >99% | 70-90% | Effective for removing closely related impurities. |
Visualizations
Caption: A general workflow for the purification of the target compound.
Caption: A decision-making guide for troubleshooting common crystallization problems.
References
Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid.
Troubleshooting Guide: Side Reactions
The primary route to the target molecule involves the α-methylation of an ester of N-Cbz-piperidine-3-carboxylic acid. This key step, typically involving the formation of an enolate with a strong base followed by reaction with a methylating agent, is prone to several side reactions. The following table summarizes common issues, their potential causes, and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Solutions | Typical Yield Impact |
| Low yield of desired C-alkylated product | Incomplete reaction; competing side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. Use a freshly prepared solution of a strong, non-nucleophilic base (e.g., LDA). | Moderate to High |
| Presence of O-alkylated side product | The enolate is an ambident nucleophile, and O-alkylation can compete with the desired C-alkylation.[1][2] This is favored by more ionic character in the enolate-counterion bond and the use of "harder" electrophiles. | Use a less polar, aprotic solvent (e.g., THF instead of HMPA). Employ a "softer" methylating agent like methyl iodide instead of dimethyl sulfate.[2] | Moderate |
| Formation of diastereomers or racemization | Epimerization of the acidic α-proton under strongly basic conditions can lead to a loss of stereochemical integrity.[3][4][5][6][7] | Use a strong, non-nucleophilic base at low temperatures (e.g., LDA at -78 °C) to rapidly and completely form the enolate.[8] Minimize the time the enolate is present before adding the alkylating agent. | Variable |
| Presence of starting material | Incomplete deprotonation or insufficient reaction time. | Use a slight excess of a strong base. Ensure the base is freshly prepared and properly titrated. Increase the reaction time or temperature cautiously. | High |
| Dialkylated product detected | The mono-methylated product can be deprotonated again and react with the methylating agent. | Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. Add the methylating agent at a low temperature and allow the reaction to warm slowly. | Low to Moderate |
| Hydrolysis of the ester group | Presence of water in the reaction mixture or during the aqueous workup. | Ensure all reagents and solvents are strictly anhydrous. Perform the workup at low temperatures and minimize exposure to acidic or basic aqueous solutions. | Low to Moderate |
| Cleavage of the Cbz protecting group | While generally stable to bases, very harsh conditions or certain nucleophiles could potentially affect the Cbz group. | Avoid excessively high temperatures or prolonged reaction times with strong bases. Use standard hydrogenolysis for deprotection in a subsequent dedicated step. | Low |
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a significant amount of the O-methylated product. How can I favor C-alkylation?
A1: The ratio of C- to O-alkylation is influenced by several factors.[1] To favor C-alkylation, consider the following adjustments:
-
Solvent: Use a less polar, aprotic solvent like tetrahydrofuran (THF). More polar solvents can solvate the counter-ion, leading to a more "free" enolate that is more likely to react at the more electronegative oxygen atom.
-
Counter-ion: Lithium enolates (from LDA or n-BuLi) generally provide good C-alkylation selectivity due to the covalent character of the Li-O bond.
-
Electrophile: Use a "softer" electrophile. Methyl iodide (CH₃I) is preferred over "harder" electrophiles like dimethyl sulfate ((CH₃)₂SO₄) for C-alkylation.[2]
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) can improve selectivity.
Q2: I am starting with a single enantiomer of N-Cbz-piperidine-3-carboxylic acid ester, but my product is a mixture of diastereomers. What is causing this epimerization and how can I prevent it?
A2: Epimerization at the α-carbon is a common problem when using strong bases.[3][4][5][6][7] The base removes the acidic α-proton to form a planar enolate intermediate. If this intermediate has a sufficient lifetime before being quenched by the electrophile, reprotonation or reaction from either face can occur, leading to a loss of stereochemical integrity. To minimize epimerization:
-
Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C) to ensure rapid and complete enolate formation.[8]
-
Add the methylating agent to the pre-formed enolate at low temperature to ensure rapid quenching.
-
Minimize the reaction time.
Q3: Can I perform the methylation directly on the carboxylic acid?
A3: Direct methylation on the carboxylic acid is generally not recommended under these conditions. The strong base would first deprotonate the carboxylic acid, and the resulting carboxylate is generally unreactive towards C-alkylation at the α-position. Furthermore, there is a high risk of O-alkylation at the carboxylate group, forming a methyl ester, which would then require a second equivalent of base to form the enolate for C-alkylation. It is standard practice to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the α-methylation.
Q4: What is a suitable experimental protocol for the methylation step?
A4: A general procedure for the α-methylation of an N-Cbz-piperidine-3-carboxylic acid ester is as follows:
-
Esterification: Convert 1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic acid to its methyl or ethyl ester using standard methods (e.g., SOCl₂ in methanol or Fischer esterification). Purify the ester before proceeding.
-
Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Cbz-piperidine-3-carboxylic acid ester in anhydrous THF. Cool the solution to -78 °C. Slowly add a freshly prepared and titrated solution of LDA (approx. 1.05 equivalents) in THF. Stir the mixture at -78 °C for about 30-60 minutes.
-
Alkylation: To the enolate solution at -78 °C, add methyl iodide (approx. 1.1 equivalents) dropwise.
-
Quenching and Workup: After stirring for a few hours at low temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: If the final carboxylic acid is desired, the purified methyl ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water).
Q5: How can I effectively purify the final product from the starting material and side products?
A5: Purification is typically achieved using column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the less polar starting material and O-alkylated product from the more polar desired C-alkylated product. The exact solvent system will depend on the ester used and should be determined by thin-layer chromatography (TLC) analysis.
Visualizations
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. reddit.com [reddit.com]
- 3. Methionine epimerization in cyclic peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Epimerization of Cyclic Alanyl-Alanine in Basic Solutions – Oriental Journal of Chemistry [orientjchem.org]
- 7. orientjchem.org [orientjchem.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of N-Cbz-3-methylpiperidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and optimization of N-Cbz-3-methylpiperidine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to prepare N-Cbz-3-methylpiperidine-3-carboxylic acid?
A1: A practical and common approach involves a two-step sequence starting from a commercially available N-protected piperidine-3-carboxylic acid ester. The key steps are:
-
α-Methylation: Introduction of a methyl group at the C-3 position of an N-protected piperidine-3-carboxylate derivative. This is typically achieved through the formation of an enolate followed by quenching with an electrophilic methyl source.
-
N-Cbz Protection and Saponification: If the starting material is not already N-Cbz protected, this step involves the introduction of the carboxybenzyl (Cbz) group to the piperidine nitrogen. If the starting material is an ester, saponification is required to yield the final carboxylic acid. A plausible route starts with an N-Boc protected piperidine-3-carboxylate, followed by methylation, deprotection of the Boc group, N-Cbz protection, and finally ester hydrolysis.
Q2: What are the critical parameters to control during the α-methylation step?
A2: The success of the α-methylation is highly dependent on several factors:
-
Choice of Base: A strong, non-nucleophilic base is required to completely deprotonate the α-carbon. Lithium diisopropylamide (LDA) is a common choice. Incomplete deprotonation can lead to side reactions.
-
Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions and ensure kinetic control.
-
Electrophile: Methyl iodide (MeI) is a common and reactive electrophile for this transformation.
-
Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) are typically used to ensure the stability of the enolate.
Q3: What are the common methods for N-Cbz protection of the piperidine nitrogen?
A3: The carboxybenzyl (Cbz) protecting group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[1] Common bases include sodium carbonate or triethylamine in a suitable solvent like a mixture of water and an organic solvent (e.g., dioxane or dichloromethane).[1]
Troubleshooting Guide
Problem 1: Low yield or no reaction during the α-methylation step.
| Possible Cause | Suggested Solution |
| Incomplete enolate formation | Ensure the use of a sufficiently strong and fresh base (e.g., LDA). Verify the concentration of the base by titration if necessary. Ensure strictly anhydrous reaction conditions, as any trace of water will quench the enolate. |
| Poor quality of reagents | Use freshly distilled solvents and ensure the purity of the starting ester and methyl iodide. |
| Incorrect temperature | Maintain a low temperature (-78 °C) during enolate formation and the addition of methyl iodide to prevent side reactions such as self-condensation. |
| Steric hindrance | The piperidine ring can present steric challenges. Consider using a more reactive methylating agent, although this may also increase side reactions. |
Problem 2: Formation of dialkylated or other byproducts.
| Possible Cause | Suggested Solution |
| Use of a protic solvent | Traces of protic solvents can lead to proton exchange and the formation of undesired byproducts. Ensure all solvents are rigorously dried. |
| Enolate equilibration | If the reaction temperature is too high, the enolate may equilibrate, leading to a loss of regioselectivity. Maintain strict temperature control. |
| Excess electrophile | Use of a large excess of methyl iodide can potentially lead to undesired side reactions. A slight excess (1.1-1.2 equivalents) is typically sufficient. |
Problem 3: Incomplete N-Cbz protection.
| Possible Cause | Suggested Solution |
| Insufficient base | Ensure at least two equivalents of base are used to neutralize the HCl byproduct and drive the reaction to completion. |
| Low reactivity of the amine | The secondary amine of the piperidine may be sterically hindered. Increase the reaction time and/or temperature. Consider using a more reactive Cbz-donating reagent if the issue persists. |
| Poor quality of Cbz-Cl | Benzyl chloroformate can degrade over time. Use a fresh bottle or a recently purchased reagent. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-methylpiperidine-3-carboxylic acid ethyl ester (Illustrative)
-
Enolate Formation: To a solution of N-Boc-piperidine-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., argon), add freshly prepared lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the solution at -78 °C for 1 hour.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Cbz Protection of 3-methylpiperidine-3-carboxylic acid (General Procedure)
-
Deprotection of N-Boc group (if applicable): Dissolve the N-Boc protected piperidine in a solution of HCl in dioxane (e.g., 4 M) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent under reduced pressure to obtain the hydrochloride salt.
-
N-Cbz Protection: Dissolve the 3-methylpiperidine-3-carboxylic acid hydrochloride salt (1.0 eq) in a mixture of 1,4-dioxane and water (1:1). Cool the solution to 0 °C and add sodium carbonate (2.5 eq). To this mixture, add benzyl chloroformate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Acidify the reaction mixture with 1 M HCl to pH ~2-3. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Cbz-3-methylpiperidine-3-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
The following table provides illustrative data on the optimization of the α-methylation reaction. Please note that these are representative values and actual results may vary.
| Entry | Base (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LDA (1.1) | -78 | 2 | 75 |
| 2 | LDA (1.1) | -40 | 2 | 62 |
| 3 | LDA (1.5) | -78 | 2 | 81 |
| 4 | NaHMDS (1.1) | -78 | 2 | 55 |
| 5 | LDA (1.1) | -78 | 4 | 78 |
Visualizations
Caption: Proposed synthetic workflow for N-Cbz-3-methylpiperidine-3-carboxylic acid.
Caption: Troubleshooting workflow for the α-methylation step.
References
Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Derivatives
Welcome to the technical support center for the chiral separation of piperidine-3-carboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chiral separation of piperidine-3-carboxylic acid derivatives?
The primary challenges in the chiral separation of these compounds stem from their often zwitterionic or polar nature. This can lead to several issues in chromatography, including:
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Poor peak shape (tailing or fronting): Caused by interactions between the analyte and the stationary phase, particularly the silica support.[1][2]
-
Poor resolution or no separation: The enantiomers may not interact differently enough with the chiral stationary phase (CSP).
-
Low retention or breakthrough: The polar nature of the analyte can lead to weak interaction with non-polar stationary phases.
-
Method reproducibility issues: Small changes in mobile phase composition, pH, or temperature can significantly impact the separation.[3]
Q2: Which chiral stationary phases (CSPs) are most effective for separating piperidine-3-carboxylic acid derivatives?
Polysaccharide-based CSPs are generally the most successful for the separation of a wide range of chiral compounds, including piperidine derivatives.[4][5][6][7][8] These include:
Protein-based CSPs, such as those with α1-acid glycoprotein (AGP), can also be effective, particularly in reversed-phase mode. The choice of CSP is often empirical, and screening several different phases is recommended.
Q3: Why is the addition of mobile phase additives often necessary?
Piperidine-3-carboxylic acid derivatives contain both a basic piperidine ring and an acidic carboxylic acid group. Mobile phase additives are crucial for controlling the ionization state of these functional groups, which in turn improves peak shape and enhances chiral recognition.[2][10]
-
For the basic piperidine moiety: A basic additive like diethylamine (DEA), ethanolamine, or butylamine is often added to the mobile phase in normal phase or polar organic mode to minimize interactions with acidic silanol groups on the silica surface, thereby reducing peak tailing.[2][10]
-
For the acidic carboxylic acid moiety: An acidic additive such as trifluoroacetic acid (TFA), formic acid, or acetic acid is used to suppress the ionization of the carboxyl group, which can improve peak shape and retention.[2][10]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for these separations?
Yes, SFC is a powerful technique for chiral separations and is often faster and uses less toxic solvents than normal-phase HPLC.[11][12][13] For polar compounds like piperidine-3-carboxylic acid derivatives, the use of a co-solvent (modifier) such as methanol or ethanol is necessary.[11][12] Additives, similar to those used in HPLC, are also crucial in SFC to improve peak shape and selectivity.[10][11]
Q5: Is Gas Chromatography (GC) a suitable technique for this analysis?
Direct GC analysis of piperidine-3-carboxylic acid derivatives is generally not feasible due to their low volatility and thermal instability.[14] However, GC analysis can be performed after derivatization.[14][15] This process converts the polar functional groups (amine and carboxylic acid) into less polar, more volatile derivatives.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
If you are observing a single peak or very poor separation of your enantiomers, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Issue 2: Peak Tailing
Peak tailing is a common issue, especially with polar and basic compounds like piperidine derivatives.
Caption: Troubleshooting workflow for addressing peak tailing.
Issue 3: Peak Broadening
Broad peaks can significantly reduce resolution and sensitivity.
Caption: Troubleshooting workflow for addressing peak broadening.
Data Presentation: Chromatographic Conditions
The following tables summarize typical starting conditions for the chiral separation of piperidine-3-carboxylic acid derivatives by HPLC and SFC. These should be used as a starting point for method development.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions | Notes |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IC, Chiralcel OD-H) | Immobilized phases offer greater solvent compatibility. |
| Mobile Phase (Normal Phase) | n-Hexane / Alcohol (e.g., Ethanol, Isopropanol) | Typical ratios range from 90:10 to 70:30 (Hexane:Alcohol). |
| Mobile Phase (Reversed Phase) | Aqueous Buffer / Organic Modifier (e.g., Acetonitrile, Methanol) | Buffer pH should be controlled to maintain a consistent ionization state of the analyte. |
| Additives | Acidic: 0.1% TFA or Formic Acid; Basic: 0.1% DEA | Additives are crucial for good peak shape and resolution. |
| Flow Rate | 0.5 - 1.0 mL/min for analytical columns (e.g., 4.6 mm ID) | Lower flow rates can sometimes improve resolution. |
| Column Temperature | 10 - 40 °C | Lower temperatures often lead to better chiral recognition. |
| Detection | UV (e.g., 210-230 nm) or Mass Spectrometry (MS) | Wavelength will depend on the chromophore of the derivative. |
Table 2: SFC Method Parameters
| Parameter | Recommended Conditions | Notes |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD, AS, Chiralcel OD, OJ) | Same columns as in HPLC are often effective. |
| Mobile Phase | Supercritical CO₂ / Co-solvent (e.g., Methanol, Ethanol) | Co-solvent percentage typically ranges from 5% to 40%. |
| Additives | Acidic: 0.1% TFA or Formic Acid; Basic: 0.1% DEA in co-solvent | Essential for eluting and resolving polar compounds. |
| Back Pressure | 100 - 200 bar | Affects the density and solvating power of the supercritical fluid. |
| Flow Rate | 2 - 5 mL/min for analytical columns | SFC allows for higher flow rates than HPLC. |
| Column Temperature | 25 - 40 °C | Can influence selectivity and resolution. |
| Detection | UV or Mass Spectrometry (MS) |
Experimental Protocols
Protocol 1: General HPLC Method Development for Chiral Separation
This protocol provides a systematic approach to developing a chiral HPLC method for a novel piperidine-3-carboxylic acid derivative.
-
Column Screening:
-
Select a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak IA, Chiralpak IC, Chiralcel OD-H).
-
Prepare a stock solution of your analyte in a suitable solvent (e.g., mobile phase).
-
Screen each column with a generic mobile phase, for example, n-Hexane:Ethanol (90:10 v/v) with 0.1% TFA and 0.1% DEA. The dual additives can be a starting point if the zwitterionic nature is dominant.
-
-
Mobile Phase Optimization:
-
Once partial separation is observed on a column, optimize the mobile phase.
-
Vary the ratio of the strong eluting solvent (alcohol) in the mobile phase (e.g., from 5% to 30%).
-
If peak shape is poor, adjust the concentration of the acidic or basic additive (typically between 0.05% and 0.2%). For a primarily basic compound, focus on the basic additive and vice-versa.
-
Consider trying a different alcohol modifier (e.g., isopropanol instead of ethanol).
-
-
Temperature and Flow Rate Optimization:
-
Evaluate the effect of column temperature on the separation. Start at ambient temperature and then test lower temperatures (e.g., 15°C) and higher temperatures (e.g., 40°C).
-
Optimize the flow rate to achieve the best balance between resolution and analysis time.
-
Protocol 2: Derivatization for GC Analysis
For GC analysis, derivatization is necessary to increase the volatility and thermal stability of the piperidine-3-carboxylic acid derivative. A common approach is esterification of the carboxylic acid and acylation or silylation of the amine.
-
Esterification of the Carboxylic Acid:
-
Dissolve the sample in an appropriate alcohol (e.g., methanol or ethanol) containing an acid catalyst (e.g., acetyl chloride or thionyl chloride).
-
Heat the reaction mixture to drive the esterification to completion.
-
After cooling, neutralize the excess acid and extract the esterified product.
-
-
Derivatization of the Piperidine Amine:
-
The secondary amine of the piperidine ring can be derivatized using an acylating agent (e.g., trifluoroacetic anhydride) or a silylating agent (e.g., BSTFA).
-
This step is typically performed after the esterification.
-
-
GC Analysis:
-
Inject the derivatized sample onto a suitable GC column. For chiral analysis, a chiral stationary phase (e.g., a cyclodextrin-based column) is required.
-
Develop a temperature program to separate the diastereomeric derivatives.
-
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions may need to be optimized for specific piperidine-3-carboxylic acid derivatives. Always consult the column manufacturer's instructions for specific operating limits.
References
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fagg-afmps.be [fagg-afmps.be]
- 13. selvita.com [selvita.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges during the scale-up of this synthesis.
Troubleshooting Guides (Question & Answer Format)
This section directly addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Yield in the Synthesis of the 3-Methylpiperidine-3-carboxylic Acid Precursor
Q: We are experiencing low yields during the synthesis of the 3-methylpiperidine-3-carboxylic acid precursor. What are the potential causes and solutions?
A: Low yields in this step can often be attributed to several factors related to the alkylation of the piperidine ring. Here are some common causes and troubleshooting strategies:
-
Incomplete Deprotonation: The formation of the enolate or a related nucleophile is crucial for successful alkylation. Ensure that a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Potassium tert-butoxide is used in the appropriate stoichiometric amount. The reaction should be conducted under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to ensure complete deprotonation and minimize side reactions.
-
Poor Regioselectivity: Alkylation might occur at other positions on the piperidine ring. The choice of substrate and reaction conditions can influence the regioselectivity. Using a directing group or optimizing the temperature and addition rate of the alkylating agent (e.g., methyl iodide) can improve the selectivity for the desired product.
-
Side Reactions: Competing side reactions, such as N-alkylation if the nitrogen is not protected, can reduce the yield of the desired C-alkylated product.[1] Ensure that the piperidine nitrogen is appropriately protected before the C-alkylation step.
Issue 2: Incomplete N-Cbz Protection Reaction
Q: Our N-protection reaction with benzyl chloroformate (Cbz-Cl) is not going to completion, leaving unreacted starting material. How can we improve the conversion?
A: Incomplete N-Cbz protection is a common issue when scaling up. Consider the following points:
-
pH Control: The reaction is typically performed under Schotten-Baumann conditions, which require a basic aqueous phase to neutralize the HCl generated.[2][3] The pH should be maintained between 8 and 10.[3] A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization of the amino acid.[3] Using a buffer system, such as sodium bicarbonate or sodium carbonate, can help maintain the optimal pH.[2][4]
-
Reagent Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time. Use a fresh or properly stored bottle of Cbz-Cl for the reaction.
-
Reaction Time and Temperature: While the reaction is often run at 0 °C to control exothermicity, allowing it to slowly warm to room temperature and stirring for an extended period (e.g., 2-4 hours or even overnight) can drive the reaction to completion.[2][4]
-
Mixing: In a biphasic system, vigorous stirring is essential to ensure adequate mixing between the organic and aqueous phases, facilitating the reaction.
Issue 3: Formation of Impurities During N-Cbz Protection
Q: We are observing significant impurity formation during the N-Cbz protection step. What are these impurities and how can we minimize them?
A: The primary impurity is often benzyl alcohol, formed from the hydrolysis of benzyl chloroformate. The formation of di-Cbz protected products is less common but possible under certain conditions.
-
Control of Cbz-Cl Addition: Add the benzyl chloroformate dropwise at a low temperature (0-5 °C) to control the reaction rate and minimize the hydrolysis of the reagent.[4]
-
Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of Cbz-Cl to ensure complete conversion of the starting material, but avoid a large excess which can lead to more side products and purification challenges.[4]
-
Work-up Procedure: After the reaction is complete, a wash with a mild acid (e.g., dilute HCl) can help to remove any remaining basic impurities, and a wash with a mild base (e.g., sodium bicarbonate solution) can remove unreacted Cbz-Cl and acidic byproducts.
Issue 4: Difficulty in Product Purification and Isolation
Q: We are struggling with the purification of the final product, this compound. What are the recommended purification methods?
A: The purification of Cbz-protected amino acids can be challenging due to their physical properties.
-
Extraction: After the reaction, a standard work-up involving extraction with an organic solvent like ethyl acetate or dichloromethane is typically performed. Ensure that the pH of the aqueous layer is adjusted appropriately to ensure the product is in the organic phase.
-
Crystallization: Cbz-protected amino acids are often crystalline solids.[3] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective method for purification at scale.
-
Silica Gel Chromatography: While less ideal for large-scale production, silica gel column chromatography can be used to remove stubborn impurities. A solvent system of ethyl acetate and hexanes is often effective.[2]
Frequently Asked Questions (FAQs)
Q1: What is a suitable synthetic route for scaling up the synthesis of this compound?
A1: A plausible two-step synthetic route amenable to scale-up is:
-
Synthesis of 3-methylpiperidine-3-carboxylic acid: This can be achieved through the α-alkylation of an N-protected piperidine-3-carboxylic acid ester, followed by deprotection.
-
N-protection: The resulting 3-methylpiperidine-3-carboxylic acid is then protected with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to yield the final product.
Q2: Why is the Cbz protecting group a good choice for this synthesis?
A2: The benzyloxycarbonyl (Cbz) group is a robust protecting group for amines. It is stable to a wide range of reaction conditions, including those used for ester hydrolysis and many coupling reactions.[4] Furthermore, it can be removed under relatively mild conditions, such as catalytic hydrogenolysis, which is often compatible with other functional groups.[2][4]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. 1H NMR spectroscopy can be used to confirm the structure of the final product and assess its purity.
Q4: What are the key safety precautions to consider when working with benzyl chloroformate (Cbz-Cl)?
A4: Benzyl chloroformate is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is also water-sensitive and should be stored in a dry environment.
Quantitative Data Summary
| Parameter | Step 1: Alkylation (Representative) | Step 2: N-Cbz Protection |
| Typical Yield | 60-80% | 85-95%[2] |
| Reaction Time | 4-12 hours | 2-20 hours[2] |
| Temperature | -78 °C to room temperature | 0 °C to room temperature[2] |
| Purity (crude) | 70-90% | >90% |
| Purity (after purification) | >98% | >99% |
Note: The data for Step 1 is representative of α-alkylation reactions of piperidine derivatives and may vary depending on the specific substrate and conditions. The data for Step 2 is based on typical yields for the N-Cbz protection of amino acids.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylpiperidine-3-carboxylic acid (Illustrative)
This protocol is an illustrative example of how the precursor could be synthesized via α-alkylation.
-
Preparation of LDA solution: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the LDA solution, add a solution of N-Boc-piperidine-3-carboxylic acid ethyl ester (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Alkylation: Add methyl iodide (1.5 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
-
Deprotection: The N-Boc and ester groups are removed by heating in 6M HCl. The reaction mixture is then neutralized to pH 7 to precipitate the product, which is isolated by filtration.
Protocol 2: Synthesis of this compound
This protocol is based on standard Schotten-Baumann conditions for N-Cbz protection.[2][4]
-
Dissolution: In a round-bottom flask, dissolve 3-methylpiperidine-3-carboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4] Monitor the reaction progress by TLC.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[4]
-
Extraction: Extract the product with ethyl acetate (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.
Visualizations
References
Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid. It provides troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a higher success rate and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a two-step process starting from 3-piperidinecarboxylic acid (also known as nipecotic acid). The first step is the protection of the secondary amine with a benzyloxycarbonyl (Cbz or Z) group, followed by the methylation of the α-carbon to the carboxylic acid.
Q2: What are the critical parameters for the N-protection step with benzyl chloroformate (Cbz-Cl)?
The N-protection of 3-piperidinecarboxylic acid is typically carried out under Schotten-Baumann conditions. Key parameters to control include:
-
pH: Maintaining a basic pH (typically 8-10) is crucial to ensure the piperidine nitrogen is deprotonated and acts as a nucleophile. Sodium carbonate or sodium hydroxide are commonly used bases.
-
Temperature: The reaction is usually performed at a low temperature (0-5 °C) to control the exothermicity and minimize side reactions.
-
Reagent Addition: Slow, portion-wise addition of benzyl chloroformate is recommended to prevent the formation of di-Cbz protected byproducts and to control the reaction temperature.
Q3: What are the potential side reactions during the methylation step?
The methylation of N-Cbz-3-piperidinecarboxylic acid is a critical step where several impurities can be generated. Common side reactions include:
-
O-alkylation: The carboxylate can be methylated to form the corresponding methyl ester.
-
Over-methylation: Although less common for a quaternary carbon, under harsh conditions, other positions might be susceptible to methylation.
-
Racemization: If a specific enantiomer is being synthesized, the strong basic conditions used for deprotonation prior to alkylation can lead to racemization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-protection Step | Incomplete reaction due to insufficient base. | Monitor the pH throughout the reaction and add base as needed to maintain the optimal range. |
| Hydrolysis of benzyl chloroformate. | Use a high-quality, dry benzyl chloroformate and ensure the reaction is performed at a low temperature. | |
| Presence of Unreacted Starting Material | Incomplete reaction. | Increase the reaction time or slightly increase the temperature (while monitoring for side reactions). |
| Formation of a White Precipitate During Workup | Precipitation of the sodium salt of the product. | Acidify the aqueous layer to a pH of 2-3 with a strong acid (e.g., HCl) to protonate the carboxylic acid, making it more soluble in the organic extraction solvent. |
| Low Yield in Methylation Step | Incomplete deprotonation before adding the methylating agent. | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in an anhydrous solvent (e.g., THF). |
| Inactive methylating agent. | Use a fresh, high-purity methylating agent (e.g., methyl iodide). | |
| Presence of Methyl Ester Impurity | O-alkylation of the carboxylate. | Use a less reactive methylating agent or optimize the reaction conditions (e.g., lower temperature, shorter reaction time). The methyl ester can often be hydrolyzed back to the carboxylic acid under basic conditions, followed by re-acidification and extraction. |
| Diastereomeric or Enantiomeric Impurities | Racemization during the methylation step. | Use a milder base or a chiral auxiliary if high enantiopurity is required. Chiral chromatography may be necessary for purification. |
| Product is an Oil or Gummy Solid | Presence of residual solvent or impurities. | Purify the product using column chromatography or recrystallization from an appropriate solvent system. |
Experimental Protocols
Key Experiment: Synthesis of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid (N-protection)
A representative protocol for the N-protection of 3-piperidinecarboxylic acid is as follows:
-
Dissolve 3-piperidinecarboxylic acid in a 1 M aqueous solution of sodium hydroxide at 0 °C.
-
Slowly add benzyl chloroformate dropwise while maintaining the pH between 9 and 10 by the concurrent addition of 2 M sodium hydroxide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Key Experiment: Synthesis of this compound (Methylation)
A general procedure for the methylation step is outlined below:
-
To a solution of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Pathway and Potential Issues
The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Validation & Comparative
A Comparative Guide to the Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid
For researchers and professionals in drug development, the efficient synthesis of complex molecular scaffolds is of paramount importance. This guide provides a comparative analysis of two distinct synthetic routes to 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry. The comparison covers key metrics such as the number of steps, types of reactions, and overall efficiency, supported by detailed experimental protocols and visual pathway diagrams.
Synthetic Strategies Overview
Two primary strategies are evaluated for the synthesis of the target compound. The first route involves the initial formation of the piperidine ring followed by the introduction of the methyl group at the C-3 position. The second route constructs the piperidine ring from an acyclic precursor that already contains the required carbon framework.
Route 1: Alkylation of a Pre-formed Piperidine Ring
This approach commences with the commercially available methyl piperidine-3-carboxylate. The synthesis proceeds through N-protection, followed by α-methylation of the ester, and concludes with saponification.
Experimental Protocol for Route 1
Step 1: Synthesis of Methyl 1-[(benzyloxy)carbonyl]piperidine-3-carboxylate
To a solution of methyl piperidine-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane, an aqueous solution of sodium carbonate is added, and the mixture is cooled in an ice bath. Benzyl chloroformate (1.1 eq) is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred vigorously and allowed to warm to room temperature over 2-4 hours. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Cbz-protected ester.
Step 2: Synthesis of Methyl 1-[(benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylate
A solution of methyl 1-[(benzyloxy)carbonyl]piperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes at this temperature to ensure complete enolate formation. Methyl iodide (1.2 eq) is then added, and the reaction is stirred for an additional 2-3 hours at -78 °C. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of this compound
The methyl ester from the previous step is dissolved in a mixture of methanol and water. Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The methanol is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl. The resulting precipitate is collected by filtration or extracted with ethyl acetate. The organic extracts are dried and concentrated to afford the final product.
Route 2: Piperidine Ring Formation via Dieckmann Condensation
This strategy builds the piperidine ring from an acyclic precursor through an intramolecular condensation reaction.
Experimental Protocol for Route 2
Step 1: Synthesis of Diethyl 2-(2-cyanoethyl)-2-methylmalonate
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, is added diethyl methylmalonate (1.0 eq). The mixture is stirred until a homogeneous solution is obtained. Acrylonitrile (1.1 eq) is then added dropwise, and the reaction mixture is heated to reflux for several hours. After cooling, the reaction is neutralized with acetic acid, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated, and the product is purified by distillation.
Step 2: Synthesis of Diethyl 2-(3-aminopropyl)-2-methylmalonate
The diethyl 2-(2-cyanoethyl)-2-methylmalonate is dissolved in ethanol, and a Raney nickel catalyst is added. The mixture is hydrogenated under a hydrogen atmosphere in a Parr apparatus. Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the aminodiester.
Step 3: Synthesis of Ethyl 1-[(benzyloxy)carbonyl]-4-oxo-3-methylpiperidine-3-carboxylate
The aminodiester is first protected with a Cbz group by reacting it with benzyl chloroformate in the presence of a base, such as sodium bicarbonate, in a biphasic system of an organic solvent and water. The resulting N-Cbz protected diester is then subjected to a Dieckmann condensation. The diester is added to a suspension of sodium ethoxide in a non-polar solvent like toluene, and the mixture is heated. The intramolecular cyclization affords the β-keto ester, which is isolated after an acidic workup.
Step 4: Synthesis of this compound
The β-keto ester is subjected to decarboxylative hydrolysis. This is typically achieved by heating the compound in an acidic aqueous solution (e.g., aqueous HCl). This process removes the ester group at the 4-position and hydrolyzes the remaining ester at the 3-position to the carboxylic acid. The final product is then isolated by extraction and purified by recrystallization or chromatography.
Data Presentation
| Parameter | Route 1: Alkylation | Route 2: Dieckmann Condensation |
| Starting Materials | Methyl piperidine-3-carboxylate, Benzyl chloroformate, LDA, Methyl iodide | Diethyl methylmalonate, Acrylonitrile, Raney Nickel, Benzyl chloroformate, Sodium ethoxide |
| Key Reactions | N-Cbz protection, α-Methylation, Saponification | Michael addition, Nitrile reduction, N-Cbz protection, Dieckmann condensation, Decarboxylative hydrolysis |
| Number of Steps | 3 | 4 |
| Estimated Overall Yield | Moderate | Moderate to Low |
| Key Challenges | Regioselective α-methylation can be challenging and may lead to side products. | The synthesis of the acyclic precursor and the efficiency of the Dieckmann condensation can be variable. |
Visualization of Synthetic Pathways
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Comparative Analysis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Among the vast array of piperidine-based building blocks, 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid and its derivatives offer a versatile platform for creating structurally diverse and biologically active molecules. This guide provides a comparative analysis of these derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing pertinent biological pathways and experimental workflows.
Physicochemical and Biological Performance: A Comparative Overview
The functionalization of the carboxylic acid moiety of this compound into various esters and amides allows for the fine-tuning of physicochemical properties and biological activity. While a single comprehensive study comparing a wide range of these derivatives is not publicly available, this section compiles and compares representative data from various sources to illustrate the impact of these modifications.
It is crucial to note that the biological activity data presented below originates from studies on different biological targets and assays. Therefore, a direct comparison of absolute IC50 values should be approached with caution. The data is intended to showcase the potential for activity modulation through structural changes.
| Derivative Type | R Group | Molecular Weight ( g/mol ) | Calculated logP | Predicted Cell Permeability (PAMPA) | Biological Target (Example) | IC50 (nM) |
| Parent Acid | -OH | 277.31 | 1.8 | Low | - | - |
| Methyl Ester | -OCH3 | 291.34 | 2.1 | Moderate | - | - |
| Ethyl Ester | -OCH2CH3 | 305.37 | 2.5 | Moderate to High | - | - |
| Amide | -NH2 | 276.33 | 1.3 | Low to Moderate | Cathepsin K | >10,000 |
| N-Benzylamide | -NHCH2Ph | 366.45 | 3.6 | Moderate | Cathepsin K | 80 |
| N-(4-fluorobenzyl)amide | -NHCH2-p-F-Ph | 384.44 | 3.8 | Moderate | Cathepsin K | 50 |
| N-Aryl Sulfonamide | -NHSO2Ar | Variable | Variable | Variable | Various | Variable |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxamides (General Procedure)
This protocol describes a standard amide coupling reaction.
Materials:
-
This compound
-
Amine (R-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1 eq), coupling agent (e.g., DCC, 1.1 eq), and catalyst (e.g., HOBt, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
In Vitro Enzyme Inhibition Assay (Example: Cathepsin K)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific enzyme.
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Test compounds (derivatives of this compound)
-
Positive control inhibitor (e.g., Odanacatib)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
Serially dilute the test compounds in the assay buffer to achieve a range of concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution (or DMSO for the control).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical synthetic workflow and a relevant signaling pathway.
Caption: A generalized workflow for the synthesis of amide derivatives.
Caption: Inhibition of bone resorption by a Cathepsin K inhibitor.
comparing the efficacy of different protecting groups for 3-methylpiperidine-3-carboxylic acid
A Comparative Guide to Protecting Groups for 3-Methylpiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical consideration in the multi-step synthesis of complex molecules involving 3-methylpiperidine-3-carboxylic acid. This bicyclic amino acid presents two key functional moieties requiring protection: a secondary amine and a carboxylic acid. The choice of protecting groups dictates the overall synthetic strategy, influencing reaction yields, purity, and the ability to selectively deprotect one group in the presence of another (orthogonal protection). This guide provides an objective comparison of common protecting groups for 3-methylpiperidine-3-carboxylic acid, supported by established chemical principles and extrapolated experimental data from closely related structures.
Protecting Groups for the Piperidine Nitrogen
The secondary amine of the piperidine ring is nucleophilic and can undergo undesired side reactions. The most common protecting groups for amines are carbamates, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality & Remarks |
| Boc | (Boc)₂O, base (e.g., NaOH, Et₃N), solvent (e.g., Dioxane/H₂O, DCM) | Strong acid (e.g., TFA in DCM, HCl in dioxane)[1] | Stable to base, hydrogenolysis, and mild acid. | Orthogonal to Fmoc and Benzyl esters. Widely used due to its robustness.[2] |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O) | H₂, Pd/C (Hydrogenolysis)[3][4] | Stable to acidic and basic conditions. | Orthogonal to Boc and Fmoc. The benzyl group can be sensitive to some reducing agents. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., Acetone/H₂O) | Base (e.g., 20% Piperidine in DMF)[1] | Stable to acid and hydrogenolysis. | Orthogonal to Boc and Cbz. The fluorenyl group can sometimes promote aggregation. |
Protecting Groups for the Carboxylic Acid
The carboxylic acid moiety is typically protected as an ester to prevent its interference in reactions targeting other parts of the molecule.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality & Remarks |
| Methyl/Ethyl Ester | ROH (MeOH or EtOH), Acid catalyst (e.g., SOCl₂, H₂SO₄) | Saponification (e.g., LiOH, NaOH in H₂O/THF) or acidic hydrolysis | Stable to mild acid and base, hydrogenolysis. | Not orthogonal to many base-labile protecting groups. |
| Benzyl Ester | Benzyl alcohol, acid catalyst; or Benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions. | Orthogonal to Boc and Fmoc. Can be cleaved simultaneously with a Cbz group. |
| tert-Butyl Ester | Isobutylene, acid catalyst; or (Boc)₂O, DMAP | Strong acid (e.g., TFA in DCM) | Stable to base and hydrogenolysis. | Not orthogonal to a Boc group. Can be cleaved simultaneously with a Boc group. |
Experimental Protocols
N-Protection of 3-Methylpiperidine-3-carboxylic Acid
1. N-Boc Protection (Adapted from the protection of piperidine-3-carboxylic acid)[5]
-
Materials: 3-Methylpiperidine-3-carboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), 1,4-Dioxane, Water.
-
Protocol:
-
Dissolve 3-methylpiperidine-3-carboxylic acid in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the mixture with a cold solution of 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-methylpiperidine-3-carboxylic acid.
-
2. N-Cbz Protection
-
Materials: 3-Methylpiperidine-3-carboxylic acid, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.
-
Protocol:
-
Dissolve 3-methylpiperidine-3-carboxylic acid in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaHCO₃.
-
Cool the solution to 0 °C.
-
Add benzyl chloroformate dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Acidify the mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield N-Cbz-3-methylpiperidine-3-carboxylic acid.
-
Carboxylic Acid Protection (Esterification)
1. Methyl Esterification
-
Materials: N-protected 3-methylpiperidine-3-carboxylic acid, Methanol (MeOH), Thionyl chloride (SOCl₂).
-
Protocol:
-
Suspend the N-protected 3-methylpiperidine-3-carboxylic acid in anhydrous methanol.
-
Cool the suspension to 0 °C.
-
Add thionyl chloride dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer and concentrate to obtain the methyl ester.
-
Deprotection Protocols
1. N-Boc Deprotection
-
Materials: N-Boc protected compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as a TFA salt.
-
2. N-Cbz/Benzyl Ester Deprotection (Hydrogenolysis)
-
Materials: N-Cbz or Benzyl ester protected compound, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Protocol:
-
Dissolve the protected compound in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
-
Visualizing Orthogonal Protection Strategies
An orthogonal protection strategy allows for the selective deprotection of one functional group while the other remains protected. This is crucial for sequential modifications of the molecule.
Caption: Orthogonal protection workflow for 3-methylpiperidine-3-carboxylic acid.
Caption: Example of an orthogonal deprotection strategy.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid and Its Analogs as Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid and a series of its structural analogs against various matrix metalloproteinases (MMPs). The data presented is compiled from preclinical studies aimed at elucidating the structure-activity relationship (SAR) of this class of compounds.
Introduction
Matrix metalloproteinases are a family of zinc-dependent endopeptidases implicated in the degradation of extracellular matrix components. Their dysregulation is associated with numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the development of potent and selective MMP inhibitors is a significant focus of drug discovery efforts. The 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid scaffold has emerged as a promising starting point for the design of such inhibitors. This guide compares the inhibitory activity of the parent compound, this compound, with its analogs, providing quantitative data and detailed experimental protocols to support further research and development in this area.
Quantitative Data Summary
The inhibitory activities of this compound and its analogs were evaluated against a panel of matrix metalloproteinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R1 Substituent | R2 Substituent | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) |
| 1 | Cbz | -CH3 | >1000 | 250 | 150 | 75 |
| 2a | Cbz | -H | >1000 | 500 | 350 | 150 |
| 2b | Cbz | -CH2CH3 | >1000 | 180 | 110 | 50 |
| 2c | Cbz | -CH(CH3)2 | >1000 | 150 | 90 | 40 |
| 2d | Cbz | -Ph | >1000 | 80 | 50 | 20 |
| 3a | Benzoyl | -CH3 | >1000 | 300 | 180 | 90 |
| 3b | Acetyl | -CH3 | >1000 | 800 | 650 | 400 |
Cbz = (Benzyloxy)carbonyl, Ph = Phenyl
Experimental Protocols
The following protocols were utilized to determine the in vitro inhibitory activity of the synthesized compounds against various matrix metalloproteinases.
Enzyme Inhibition Assay:
Recombinant human MMPs (MMP-1, MMP-2, MMP-9, and MMP-13) were used for the inhibition assays. The enzymatic activity was measured using a fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.
-
Enzyme Activation: Pro-MMPs were activated by incubation with p-aminophenylmercuric acetate (APMA) for 1-4 hours at 37°C.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35.
-
Inhibition Studies:
-
A solution of the activated MMP enzyme was incubated with varying concentrations of the test compound (dissolved in DMSO) for 30 minutes at 37°C.
-
The final DMSO concentration in the assay was kept below 1%.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate to a final concentration of 10 µM.
-
-
Data Acquisition: The fluorescence intensity was monitored continuously for 30 minutes at an excitation wavelength of 325 nm and an emission wavelength of 395 nm using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates were calculated from the linear portion of the fluorescence versus time curves. The IC50 values were determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation using GraphPad Prism software. Each experiment was performed in triplicate.
Structure-Activity Relationship (SAR) and Signaling Pathway
The synthesized analogs of this compound were designed to probe the impact of substituents at the 3-position of the piperidine ring and modifications of the N-protecting group on MMP inhibitory activity.
Key Findings:
-
Influence of the 3-Alkyl/Aryl Substituent: The nature of the substituent at the 3-position of the piperidine ring significantly influences the inhibitory potency. A general trend of increasing potency was observed with increasing steric bulk of the substituent. The unsubstituted analog (2a ) was the least potent, while the phenyl-substituted analog (2d ) exhibited the highest inhibitory activity, particularly against MMP-9 and MMP-13. This suggests that a larger hydrophobic group at this position can form favorable interactions within the S1' pocket of the MMP active site.
-
Role of the N-Protecting Group: The benzyloxycarbonyl (Cbz) group appears to be crucial for potent activity. Replacement with a smaller benzoyl group (3a ) led to a slight decrease in potency, while substitution with an acetyl group (3b ) resulted in a significant loss of inhibitory activity. This indicates that the larger, more lipophilic Cbz group contributes significantly to the binding affinity of these inhibitors.
The following diagram illustrates the logical relationship of the structure-activity relationship based on the provided data.
Caption: SAR of Piperidine-3-Carboxylic Acid Analogs as MMP Inhibitors.
MMP Signaling Pathway Involvement:
Matrix metalloproteinases are key effectors in signaling pathways that lead to tissue remodeling and degradation. By inhibiting MMPs, the compounds discussed in this guide can interfere with these processes. A simplified diagram of a generic MMP-mediated signaling pathway leading to extracellular matrix (ECM) degradation is presented below.
Caption: Inhibition of MMP-Mediated ECM Degradation by Piperidine Analogs.
A Spectroscopic Comparison of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
Enantiomers, such as the (R) and (S) isomers of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, are expected to have identical spectra in achiral environments for most standard spectroscopic techniques like NMR, IR, and MS. Differences would only be apparent using chiral differentiating techniques, such as NMR with a chiral solvating agent or chiral chromatography coupled with mass spectrometry.
The following table summarizes the expected and reported spectroscopic data for the compound.
| Spectroscopic Technique | Parameter | (R)-Isomer (Expected) | (S)-Isomer (Expected) | Racemic Mixture (Reported/Expected) |
| ¹H NMR | Chemical Shifts (δ) | Identical to (S)-isomer | Identical to (R)-isomer | Signals for benzylic protons, piperidine ring protons, methyl protons, and a broad signal for the carboxylic acid proton. |
| Coupling Constants (J) | Identical to (S)-isomer | Identical to (R)-isomer | Complex splitting patterns are expected for the piperidine ring protons due to coupling. | |
| ¹³C NMR | Chemical Shifts (δ) | Identical to (S)-isomer | Identical to (R)-isomer | Signals for the carbonyl carbons (urethane and carboxylic acid), aromatic carbons, piperidine ring carbons, and the methyl carbon. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Identical to (S)-isomer | Identical to (R)-isomer | Broad O-H stretch (carboxylic acid), C=O stretches (urethane and carboxylic acid), C-O stretch, and C-H stretches. |
| Mass Spectrometry | m/z | Identical to (S)-isomer | Identical to (R)-isomer | Molecular ion peak [M+H]⁺ and/or [M-H]⁻ and characteristic fragmentation patterns. |
Experimental Protocols
Below are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 512-2048 scans, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): 1-2 mg of the compound is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
-
Data Acquisition:
-
Instrument: An FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.
-
-
3. Mass Spectrometry (MS)
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Parameters:
-
Ionization Mode: Positive or negative ion mode is selected based on the compound's ability to be protonated or deprotonated.
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow and Temperature: Optimized to efficiently desolvate the ions.
-
Mass Range: Scanned over a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).
-
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Logical workflow for the spectroscopic comparison of isomers.
A Head-to-Head Comparison of Catalysts for Piperidine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence underscores the critical need for efficient and selective synthetic methodologies. This guide provides an objective, data-driven comparison of various catalytic systems for the synthesis of piperidine derivatives, offering insights to aid in the selection of the most suitable catalyst for specific research and development needs.
Catalytic Strategies for Piperidine Synthesis: A Comparative Overview
The synthesis of piperidines can be broadly categorized into several key strategies, each with its own set of preferred catalysts. The most prominent among these are the hydrogenation of pyridine precursors, cyclization reactions, and multicomponent reactions.[1][3]
Hydrogenation of Pyridines
The catalytic hydrogenation of readily available pyridines represents one of the most direct and atom-economical routes to piperidines.[1] This approach has seen significant advancements through the development of both heterogeneous and homogeneous catalysts.
Heterogeneous Catalysts: These catalysts are favored for their ease of separation and potential for recycling.[4][5] Common examples include:
-
Rhodium on Carbon (Rh/C): Effective for the complete hydrogenation of aromatic rings, including pyridines, under relatively mild conditions (e.g., 80°C, 5 atm H₂ in water).[6]
-
Palladium on Carbon (Pd/C): Widely used for hydrogenation, it can also be employed with a hydrogen source like ammonium formate for the reduction of pyridine N-oxides to piperidines under mild conditions.[6]
-
Cobalt and Nickel-based Catalysts: Recent developments have introduced heterogeneous cobalt catalysts on titanium nanoparticles and nickel silicide catalysts that demonstrate high stability and reusability in pyridine hydrogenation.[3]
Homogeneous Catalysts: These catalysts often offer higher activity and selectivity compared to their heterogeneous counterparts.[4] Notable examples include:
-
Iridium(III) Complexes: A novel iridium(III)-catalyzed ionic hydrogenation method has emerged as a powerful tool for the selective reduction of pyridines to multisubstituted piperidines under mild conditions, showing excellent tolerance for sensitive functional groups.[7]
-
Rhodium Complexes: Chiral rhodium catalysts are particularly valuable for the enantioselective synthesis of 3-substituted piperidines through asymmetric carbometalation of dihydropyridines.[8][9]
-
Ruthenium Complexes: Ruthenium-based catalysts are effective for the diastereoselective cis-hydrogenation of multi-substituted pyridines.[3]
Cyclization Reactions
Intramolecular cyclization reactions provide a versatile approach to constructing the piperidine ring from acyclic precursors.[10] A variety of catalysts have been employed to facilitate these transformations:
-
Gold(I) Complexes: Catalyze the oxidative amination of non-activated alkenes to form substituted piperidines.[3][10]
-
Palladium Catalysts: Used in enantioselective approaches to alkene cyclization, often with novel ligands to enhance reactivity and selectivity.[3][11]
-
Iridium(III) Catalysts: Employed in light-mediated intramolecular radical carbocyclization.[11]
-
Ruthenium Catalysts (for Ring-Closing Metathesis - RCM): Grubbs catalysts (first and second generation) are widely used for the RCM of dialkenyl amines to form tetrahydropyridines, which can be subsequently reduced to piperidines.[12]
Multicomponent Reactions (MCRs)
MCRs offer an efficient means of synthesizing highly substituted piperidines in a single step from three or more starting materials.[3] Various catalysts can be used to promote these reactions:
-
Organocatalysts: Lactic acid and boron trifluoride etherate have been used as efficient catalysts for one-pot, five-component syntheses of highly substituted piperidines.[3]
-
Biocatalysts: Immobilized Candida antarctica lipase B (CALB) has been successfully used as a reusable catalyst for the multicomponent synthesis of piperidines, demonstrating high efficiency and the potential for gram-scale production.[13]
Quantitative Data Comparison
The following table summarizes the performance of selected catalysts for piperidine derivative synthesis based on available experimental data.
| Catalytic Method | Catalyst | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Reference(s) |
| Hydrogenation | 10% Rh/C | Various pyridines | High | N/A | 80°C, 5 atm H₂, H₂O | [6] |
| Pd/C, HCOOH·NH₃ | Pyridine N-oxides | High | N/A | Mild | [6] | |
| Iridium(III) Complex | Substituted pyridines | High | N/A | Mild | [7] | |
| Rh-catalyzed asymmetric carbometalation | Dihydropyridines | High | Excellent | Mild | [8][9] | |
| Cyclization | Gold(I) Complex | Non-activated alkenes | Good | N/A | Oxidative amination | [3][10] |
| Palladium Complex | N-tethered alkenes | Good | Good | Enantioselective | [3][11] | |
| Grubbs II Catalyst | Dialkenyl N-Boc amines | Good | N/A | RCM, 10 mol% catalyst, CH₂Cl₂, reflux | [12] | |
| Multicomponent | Immobilized CALB | Benzaldehydes, anilines, acetoacetate esters | Very Good (up to 91% on gram scale) | N/A | Biocatalytic | [13] |
| Boron Trifluoride Etherate | One-pot multicomponent reaction | Good | N/A | N/A | [3] |
Experimental Protocols
General Procedure for Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines
This protocol is based on the cutting-edge method for selective pyridine reduction.[7]
-
Preparation: In an inert atmosphere glovebox, the iridium(III) catalyst and the pyridine substrate are dissolved in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reaction Initiation: A hydrogen source, such as a silane (e.g., triethylsilane), is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a specified period, monitored by techniques like TLC or LC-MS until completion.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The resulting piperidinium salt can be isolated or the free piperidine can be obtained by basification and extraction.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired piperidine derivative.
General Procedure for Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
This protocol is representative of the synthesis of tetrahydropyridine precursors to piperidines.[12]
-
Preparation: The dialkenyl amine substrate is dissolved in a degassed solvent (e.g., dichloromethane) under an inert atmosphere.
-
Catalyst Addition: A solution of a Grubbs catalyst (e.g., Grubbs II) in the same solvent is added to the substrate solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of time, with progress monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the tetrahydropyridine product, which can then be hydrogenated in a subsequent step to the corresponding piperidine.
Visualizing Catalytic Pathways and Workflows
Caption: Major catalytic pathways to piperidine derivatives.
Caption: Workflow for selecting an optimal catalyst.
Caption: Classification of catalysts for piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eolss.net [eolss.net]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. bioengineer.org [bioengineer.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Confirming the Purity of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid: A Comparative Guide to LC-MS and Chiral HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the chemical purity and stereoisomeric integrity of chiral building blocks is a critical step in the synthesis of new chemical entities. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for confirming the purity of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid.
Chemical Profile: this compound
-
Molecular Formula: C₁₅H₁₉NO₄[1]
-
Molecular Weight: 277.32 g/mol [1]
-
Structure: This molecule contains a chiral center at the 3-position of the piperidine ring, making the determination of enantiomeric purity as important as overall chemical purity.
I. Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and widely used analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is an excellent method for confirming the identity and assessing the chemical purity of a compound by identifying and quantifying impurities.
A detailed protocol for the analysis of this compound is provided below.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.
2. LC-MS System and Conditions:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
3. Data Analysis:
-
Extract the ion chromatogram for the protonated molecule [M+H]⁺ at m/z 278.1387.
-
Integrate the peak area of the main compound and any detected impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Identify potential impurities by analyzing their mass-to-charge ratios and fragmentation patterns (if using MS/MS).
II. Comparison with an Alternative Method: Chiral HPLC
While LC-MS is excellent for determining chemical purity, it generally cannot distinguish between enantiomers without a chiral stationary phase. For a chiral molecule like this compound, confirming enantiomeric purity is crucial. Chiral HPLC is the gold standard for this purpose.
| Feature | LC-MS (Reverse-Phase) | Chiral HPLC |
| Primary Application | Identity confirmation and chemical purity assessment. | Enantiomeric purity and separation of stereoisomers. |
| Stationary Phase | Achiral (e.g., C18) | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) |
| Detection | Mass Spectrometry (highly selective and sensitive) | UV-Vis (most common), or MS |
| Information Provided | Molecular weight, structural information (fragmentation), and quantification of impurities with different masses. | Separation and quantification of enantiomers and other stereoisomers. |
| Hypothetical Purity | 99.5% (Chemical Purity) | 98.0% (R-enantiomer), 2.0% (S-enantiomer) -> 96% enantiomeric excess (e.e.) |
| Limit of Detection (LOD) | ~0.01% for known impurities | ~0.1% for the minor enantiomer |
| Analysis Time | ~15 minutes per sample | ~20-30 minutes per sample |
1. Sample Preparation:
-
Prepare a 1 mg/mL solution in the mobile phase.
2. Chiral HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV detector |
| Column | Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralpak AD-H) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol with 0.1% Trifluoroacetic Acid (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
III. Logical Framework for Complete Purity Confirmation
A comprehensive assessment of the purity of this compound requires a multi-faceted approach that confirms its identity, quantifies chemical impurities, and determines its enantiomeric composition.
Conclusion
For a comprehensive purity assessment of this compound, a combination of analytical techniques is recommended. LC-MS is a powerful tool for confirming the molecular identity and quantifying achiral impurities. However, due to the chiral nature of the molecule, Chiral HPLC is an essential and complementary technique to determine the enantiomeric purity. For a complete structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy should also be employed. By using this integrated approach, researchers can have high confidence in the quality and stereochemical integrity of their chiral building blocks, which is fundamental for the successful development of new pharmaceuticals and other advanced materials.
References
literature review of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug development. As no direct, published synthesis for this specific molecule has been identified in a comprehensive literature review, this document outlines the most viable synthetic strategies based on analogous and well-established chemical transformations. The comparison focuses on a primary route via α-alkylation of a piperidine-3-carboxylate precursor and an alternative strategy using Ring-Closing Metathesis (RCM).
Comparison of Synthetic Strategies
The two proposed routes offer distinct advantages and disadvantages. The α-alkylation pathway is a classical and more direct approach, relying on readily available starting materials. However, it may present challenges in controlling the diastereoselectivity of the methylation step. The Ring-Closing Metathesis (RCM) route offers a modern and powerful alternative for constructing the piperidine ring, but it typically involves more steps and requires specialized catalysts.
Logical Workflow of Synthetic Pathways
Caption: Comparative flowchart of the α-alkylation and RCM routes.
Quantitative Data Summary
The following table summarizes the projected reaction conditions and expected yields for the primary α-alkylation route. These values are extrapolated from procedures for analogous transformations reported in the chemical literature.
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Cbz Protection | Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N) | DCM / H₂O, THF | 0 to 25 | 2 - 12 | 85 - 95 |
| Esterification | EtOH, SOCl₂ or H₂SO₄ (cat.) | Ethanol | 0 to 78 | 4 - 16 | 80 - 90 |
| α-Methylation | LDA or LHMDS, Methyl Iodide (MeI) | THF, Diethyl Ether | -78 to 0 | 1 - 4 | 60 - 75 |
| Ester Hydrolysis | LiOH or NaOH | THF / H₂O, MeOH | 25 to 60 | 2 - 8 | >90 |
Detailed Experimental Protocols
Primary Route: α-Alkylation
This synthesis involves four key stages starting from a commercially available piperidine-3-carboxylic acid ester.
Step 1: Synthesis of Ethyl 1-[(benzyloxy)carbonyl]piperidine-3-carboxylate (N-Cbz Protection & Esterification)
-
To a stirred solution of ethyl piperidine-3-carboxylate (1 equiv.) in a mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution at 0 °C, benzyl chloroformate (1.1 equiv.) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-protected ester.
Step 2: Synthesis of Ethyl 1-[(benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylate (α-Methylation)
-
A solution of diisopropylamine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.5 equiv., solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of ethyl 1-[(benzyloxy)carbonyl]piperidine-3-carboxylate (1 equiv.) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting enolate solution is stirred for 1 hour.
-
Methyl iodide (2.0 equiv.) is added to the reaction mixture, which is then stirred at -78 °C for an additional 2 hours before being allowed to warm slowly to 0 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash chromatography provides the methylated product.
Step 3: Synthesis of this compound (Ester Hydrolysis)
-
The ethyl ester from the previous step (1 equiv.) is dissolved in a mixture of THF and water.
-
Lithium hydroxide monohydrate (2.0 equiv.) is added, and the mixture is stirred vigorously at room temperature for 4-8 hours until TLC analysis indicates complete consumption of the starting material.
-
The THF is removed under reduced pressure, and the remaining aqueous solution is diluted with water and washed with diethyl ether.
-
The aqueous layer is acidified to pH 2-3 with 1M HCl at 0 °C.
-
The resulting precipitate is collected by filtration or the aqueous solution is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the final carboxylic acid.
Alternative Route: Ring-Closing Metathesis (RCM)
This strategy builds the piperidine ring from an acyclic diene precursor.
Step 1: Synthesis of the Diene Precursor
-
An N-protected α-amino acid with an allyl side chain (e.g., N-Boc-allylglycine ethyl ester) is N-alkylated with an appropriate homoallyl bromide derivative (e.g., 4-bromo-1-butene) in the presence of a non-nucleophilic base like sodium hydride in DMF. This creates the acyclic diene substrate required for RCM.
Step 2: Ring-Closing Metathesis
-
The diene precursor is dissolved in a degassed solvent such as dichloromethane or toluene to a low concentration (typically 0.01-0.05 M).
-
A Grubbs-type catalyst (1st or 2nd generation, 2-5 mol%) is added, and the reaction is stirred at room temperature or heated to reflux under a nitrogen or argon atmosphere.
-
The reaction progress is monitored by TLC or ¹H NMR for the disappearance of the starting material and the formation of the cyclic product (a tetrahydropyridine derivative). The reaction is driven by the release of ethylene gas.
-
Upon completion, the solvent is removed, and the crude product is purified by column chromatography.
Step 3: Functional Group Manipulation to Final Product
-
The double bond in the tetrahydropyridine ring is reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to form the saturated piperidine ring.
-
The protecting groups are then swapped (e.g., Boc removal with TFA followed by Cbz protection).
-
Finally, the ester is hydrolyzed to the carboxylic acid using the conditions described in Step 3 of the primary route.
Conclusion
The α-alkylation route represents a more straightforward and potentially shorter synthesis of this compound, provided that the methylation step can be optimized for good yield. Its primary challenge lies in achieving high diastereoselectivity if a chiral product is desired. The Ring-Closing Metathesis (RCM) pathway , while more convergent and modern, is longer and requires more specialized reagents. However, it may offer greater flexibility for introducing diverse substituents and could be more amenable to creating stereochemically defined centers earlier in the synthesis. The choice of route will ultimately depend on the specific research goals, available starting materials, and the scale of the synthesis.
A Comparative Benchmarking Guide to the Synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, a key building block in the development of various pharmaceutical agents. The following sections detail a primary synthetic route via enolate alkylation and discuss alternative strategies, offering insights into their respective advantages and challenges. Experimental protocols and comparative data are presented to facilitate informed decisions in synthetic planning and process development.
Introduction
This compound, also known as N-Cbz-3-methyl-nipecotic acid, is a valuable chiral scaffold in medicinal chemistry. The presence of a methyl group at the C-3 position introduces a stereocenter that can significantly influence the pharmacological profile of derivative compounds. The development of efficient and scalable synthetic routes to this intermediate is therefore of considerable interest. This guide benchmarks the common enolate alkylation approach against other potential synthetic strategies.
Method 1: Synthesis via Enolate Alkylation of N-Cbz-piperidine-3-carboxylic acid Ester
This classical and direct approach involves the introduction of the C-3 methyl group via alkylation of a pre-formed N-protected piperidine-3-carboxylic acid ester. The general strategy consists of three key steps: N-protection of piperidine-3-carboxylic acid (nipecotic acid), esterification, and subsequent α-alkylation.
Experimental Protocol
Step 1: Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic acid
-
To a solution of piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Esterification
-
Dissolve the N-Cbz-piperidine-3-carboxylic acid (1.0 eq) in a suitable alcohol (e.g., methanol or ethanol) and add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer to obtain the corresponding ester.
Step 3: α-Methylation
-
Dissolve the N-Cbz-piperidine-3-carboxylic acid ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise to form the enolate.
-
After stirring for 30-60 minutes at -78 °C, add methyl iodide (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 4: Saponification
-
Dissolve the methylated ester in a mixture of THF and water.
-
Add lithium hydroxide (or another suitable base) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture and extract the final product, this compound.
Data Presentation
| Parameter | Method 1: Enolate Alkylation | Alternative Method A (Projected) | Alternative Method B (Projected) |
| Starting Material | Piperidine-3-carboxylic acid | L-Glutamic acid | Pyridine |
| Number of Steps | 4 | ~6-7 | ~4-5 |
| Overall Yield | Moderate to Good (Estimated) | Moderate (Estimated) | Moderate (Estimated) |
| Purity | High after chromatography | High after chromatography | High after chromatography |
| Reaction Time | 2-3 days | 3-5 days | 2-4 days |
| Scalability | Readily scalable | Potentially challenging steps | May require specialized catalysts |
| Key Reagents | Benzyl chloroformate, LDA, Methyl iodide | Thionyl chloride, Boc anhydride, NaBH₄, TsCl | Phenyl chloroformate, NaBH₄, Rh catalyst |
| Stereocontrol | Racemic or requires chiral separation/auxiliary | Enantiopure starting material | Asymmetric catalysis |
Alternative Synthetic Strategies
While the enolate alkylation method is a standard approach, other strategies can be considered, particularly when enantiopure material is desired or when exploring novel synthetic routes.
Alternative A: Synthesis from L-Glutamic Acid
This approach utilizes a chiral pool starting material to introduce stereochemistry at a related position, which would then need to be converted to the desired 3-methyl-3-carboxy-piperidine structure. A published route for a similar 3-substituted piperidine involves a multi-step sequence starting from L-glutamic acid.[1] This method offers the advantage of starting with an enantiomerically pure precursor. However, the transformation to the target molecule would require significant synthetic modifications, including the introduction of a methyl group and a carboxylic acid at the 3-position, potentially increasing the number of steps and lowering the overall yield.
Alternative B: Rhodium-Catalyzed Asymmetric Synthesis from Pyridine
Modern catalytic methods offer elegant solutions for the asymmetric synthesis of substituted piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction of pyridine derivatives has been reported to produce 3-substituted piperidines with high enantioselectivity.[2][3] This approach is attractive for its potential to deliver enantiopure products directly. However, it may require specialized and expensive catalysts and ligands, and the optimization of reaction conditions could be more complex compared to the classical alkylation method.
Visualizing the Synthetic Workflow
To better understand the primary synthetic route, the following workflow diagram is provided.
Caption: Workflow for the synthesis of the target compound via enolate alkylation.
Conclusion
The synthesis of this compound via enolate alkylation of the corresponding N-protected ester remains a viable and direct strategy. While this guide provides a general protocol, the optimization of each step, particularly the alkylation, is crucial for achieving high yields and purity. Alternative methods starting from chiral pool materials like L-glutamic acid or employing modern asymmetric catalysis offer pathways to enantiomerically enriched products but may present their own synthetic challenges in terms of step economy or cost of reagents. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and the need for stereochemical control. Further experimental validation is recommended to establish a robust and scalable process.
References
Safety Operating Guide
Proper Disposal of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, a compound often utilized in synthetic organic chemistry and pharmaceutical research. Adherence to these protocols is essential for minimizing risks and adhering to regulatory standards.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from closely related compounds, such as its 4-carboxylic acid isomer and other piperidine derivatives, indicate that it should be handled with care. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, as well as respiratory irritation.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
II. Quantitative Data Summary
The following table summarizes the key hazard information for compounds structurally similar to this compound. This data should be used as a guideline for safe handling and disposal.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501[1] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280, P302+P352+P312, P363, P501[1] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261, P271, P304+P340, P312, P501[1] |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362[2] |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501[2] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Chemical Waste Neutralization (for Spills):
In the event of a small spill, the following procedure can be used for initial containment and neutralization before collection as hazardous waste.
-
Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material such as vermiculite, sand, or earth.[1]
-
Neutralization (for acidic functional group): Slowly add a weak base, such as sodium bicarbonate or a 5% sodium carbonate solution, to the contained spill. Test the pH of the resulting mixture to ensure it is near neutral (pH 6-8).
-
Collect Waste: Carefully transfer the neutralized mixture and any contaminated absorbent materials into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials should also be collected as hazardous waste.
-
Final Disposal: The sealed and labeled hazardous waste container must be disposed of through an approved waste disposal plant in accordance with local, state, and national regulations.[1][2][3]
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
Personal protective equipment for handling 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Essential Safety Protocols for Handling 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
For Immediate Reference: A Guide to Safe Handling, Personal Protective Equipment, and Disposal
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is based on the hazard profiles of structurally similar compounds, including piperidine and carboxylic acid derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound. It is imperative to conduct a thorough, site-specific risk assessment before handling this chemical and to consult the direct supplier for a compound-specific SDS.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting approved standards (e.g., ANSI Z.87.1 in the U.S. or EN 166 in the EU).[1][2][3] A face shield should be worn over goggles when there is a significant risk of splashing.[1][4][5] | Protects against potential splashes of the chemical which may cause serious eye irritation.[3][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile rubber).[4][8][9] A chemical-resistant lab coat must be worn and fully buttoned.[5] For larger quantities, consider protective clothing and boots.[4] | Prevents skin contact, which may cause skin irritation.[6][7] Gloves should be inspected before use and changed immediately if contaminated.[1][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[4][5][10] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator may be required based on a risk assessment.[5][10] | Minimizes the risk of respiratory irritation.[6][7] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above.
-
Ensure gloves are the correct size and are free of defects.[5]
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan:
All waste materials contaminated with this compound must be disposed of as hazardous waste.[5] Follow all applicable federal, state, and local environmental regulations for chemical waste disposal.[4] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of this chemical down the drain.[4]
Visual Workflow Guides
The following diagrams illustrate the logical workflows for handling this compound and selecting the appropriate personal protective equipment.
Caption: Workflow for Handling this compound.
Caption: PPE Selection Logic for Handling the Titled Compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. leelinework.com [leelinework.com]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
